Hpk1-IN-38
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C29H29N5O3 |
|---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
[4-[2-(8-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-6-yl)-5H-pyrrolo[2,3-b]pyrazin-7-yl]phenyl]-(2-oxa-6-azaspiro[3.3]heptan-6-yl)methanone |
InChI |
InChI=1S/C29H29N5O3/c1-33-8-7-20-9-21(10-25(36-2)23(20)13-33)24-12-31-27-26(32-24)22(11-30-27)18-3-5-19(6-4-18)28(35)34-14-29(15-34)16-37-17-29/h3-6,9-12H,7-8,13-17H2,1-2H3,(H,30,31) |
InChI Key |
BBLKEGCHGUMNSD-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2=C(C1)C(=CC(=C2)C3=CN=C4C(=N3)C(=CN4)C5=CC=C(C=C5)C(=O)N6CC7(C6)COC7)OC |
Origin of Product |
United States |
Foundational & Exploratory
Hpk1-IN-38: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Overview of the Chemical Structure, Properties, and Biological Activity of a Novel HPK1 Inhibitor
Hpk1-IN-38 is a potent and selective inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), a key negative regulator in the immune system. This technical guide provides a comprehensive overview of its chemical structure, physicochemical and biological properties, and the experimental protocols used for its characterization. This document is intended for researchers, scientists, and professionals in the field of drug development and immuno-oncology.
Core Chemical and Physical Properties
This compound, also identified as compound 15, is a small molecule inhibitor belonging to the pyrrolo[2,3-b]pyrazine class of compounds.[1] Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C29H29N5O3 | [2] |
| Molecular Weight | 495.57 g/mol | [2] |
| CAS Number | 2578802-72-7 | [2] |
| SMILES | O=C(N1CC2(C1)COC2)C3=CC=C(C4=C(N)N=C(NC5=CC=C(C)C=C5C)C=N4)C=C3 | [2] |
Biological Activity and Mechanism of Action
This compound functions as a MAP4K1/HPK1 inhibitor.[1][2] HPK1 is a serine/threonine kinase that acts as a crucial negative regulator of T-cell receptor (TCR) signaling, thereby dampening the immune response against cancer cells. By inhibiting HPK1, this compound is expected to enhance the activation and function of T-cells and dendritic cells, promoting a more robust anti-tumor immune response.
The general mechanism of HPK1 inhibition involves blocking its kinase activity, which in turn prevents the phosphorylation of downstream substrates like SLP-76. This leads to the stabilization of the TCR signaling complex and enhanced T-cell activation and proliferation.
Experimental Protocols
In Vitro Kinase Inhibition Assay
The inhibitory activity of this compound against HPK1 can be determined using a variety of in vitro kinase assay formats, such as the ADP-Glo™ Kinase Assay or a Caliper microfluidic mobility shift assay. A general protocol is outlined below:
-
Reagents and Materials:
-
Recombinant human HPK1 enzyme
-
Myelin Basic Protein (MBP) or a specific peptide substrate
-
ATP
-
This compound (serially diluted)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ reagent, phosphospecific antibody)
-
384-well plates
-
-
Procedure: a. Add 1 µL of serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate. b. Add 2 µL of HPK1 enzyme solution to each well. c. Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the kinase activity. For the ADP-Glo™ assay, this involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent before measuring luminescence. f. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm the direct binding of an inhibitor to its target protein in a cellular context. The assay is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.
-
Reagents and Materials:
-
Cell line expressing HPK1 (e.g., Jurkat cells)
-
This compound
-
Cell lysis buffer
-
Antibodies against HPK1 and a loading control (e.g., GAPDH)
-
SDS-PAGE and Western blotting reagents
-
-
Procedure: a. Treat cultured cells with this compound or vehicle control for a defined period. b. Harvest the cells and resuspend them in a suitable buffer. c. Aliquot the cell suspension and heat the samples to a range of temperatures for a short duration (e.g., 3 minutes). d. Lyse the cells (e.g., by freeze-thaw cycles). e. Separate the soluble protein fraction from the precipitated proteins by centrifugation. f. Analyze the amount of soluble HPK1 in the supernatant by Western blotting. g. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Visualizations
Chemical Structure of this compound
Caption: 2D chemical structure of this compound.
HPK1 Signaling Pathway in T-Cells
Caption: HPK1 negatively regulates T-cell activation.
Experimental Workflow for In Vitro Kinase Assay
Caption: In vitro kinase assay experimental workflow.
This guide provides a foundational understanding of this compound for scientific professionals. Further research and development will continue to elucidate the full therapeutic potential of this and other HPK1 inhibitors in the field of immuno-oncology.
References
Hpk1-IN-38: A Technical Guide to Downstream Signaling Pathway Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] It functions as a critical negative regulator of immune responses, particularly in T cells, B cells, and dendritic cells (DCs).[2][3] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently dampens the signaling cascade, leading to reduced T-cell proliferation and cytokine production.[4] This immunosuppressive role makes HPK1 a compelling target for cancer immunotherapy.[5] Small molecule inhibitors of HPK1, such as Hpk1-IN-38, are being investigated to enhance anti-tumor immunity by blocking this negative feedback loop.[5][6] This guide provides an in-depth analysis of the downstream signaling pathways affected by HPK1 inhibition, methods for its characterization, and representative data for potent HPK1 inhibitors.
Core Signaling Pathway of HPK1
HPK1 acts as a crucial node in the T-cell activation pathway. Following TCR stimulation, a series of phosphorylation events leads to the recruitment and activation of HPK1.[1] Activated HPK1 then phosphorylates key downstream substrates, most notably the adapter protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa).[7]
The phosphorylation of SLP-76 at Serine 376 creates a binding site for 14-3-3 proteins, which leads to the dissociation of the SLP-76 signaling complex, its subsequent ubiquitination, and proteasomal degradation.[7] This action effectively terminates the downstream signaling cascade that would otherwise lead to T-cell activation. By inhibiting HPK1, compounds like this compound prevent the phosphorylation of SLP-76, thereby sustaining the signaling required for a robust immune response.[4]
The inhibition of HPK1 has been shown to enhance the phosphorylation of downstream effectors such as PLCγ1 and ERK1/2, leading to increased production of crucial cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ).[8]
Below is a diagram illustrating the central role of HPK1 in T-cell receptor signaling and the mechanism of its inhibition.
Quantitative Analysis of HPK1 Inhibition
Table 1: Biochemical and Cellular Potency of Representative HPK1 Inhibitors
| Compound | Biochemical IC50 (nM) | Cellular pSLP-76 (S376) IC50 (nM) | T-cell IL-2 EC50 (nM) | Reference |
| EMD Serono Lead Compound | 0.2 | 3 | 1.5 | [9] |
| Compound 3a | 48 | Not Reported | Not Reported | [5] |
| NDI-101150 | <1 | Not Reported | Not Reported | [1] |
| Insilico Medicine Lead | 10.4 | Not Reported | Not Reported | [10] |
Table 2: Effect of HPK1 Inhibition on T-Cell Cytokine Production
| Treatment Condition | Cytokine Measured | Fold Increase vs. Control | Cell Type | Reference |
| HPK1 Kinase-Dead (KD) Mice | IL-2 | Significant Increase | CD4+ & CD8+ T-cells | [11] |
| HPK1 Kinase-Dead (KD) Mice | IFN-γ | Significant Increase | CD4+ & CD8+ T-cells | [11] |
| "Compound K" Treatment | IFN-γ | Concentration-dependent increase | Human CD8+ T-cells | [12] |
| "Compound 1" Treatment | IFN-γ | Synergistic increase with anti-PD-1 | Human PBMCs | [13] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of HPK1 inhibitors. Below are protocols for key experiments used to characterize the downstream effects of compounds like this compound.
Biochemical HPK1 Kinase Assay (ADP-Glo™ Based)
This assay quantifies the enzymatic activity of HPK1 and its inhibition by a test compound.
-
Reaction Setup : In a 384-well plate, add the test inhibitor (e.g., this compound) at various concentrations.
-
Enzyme and Substrate Addition : Add a mixture containing recombinant HPK1 enzyme, a suitable peptide substrate (like Myelin Basic Protein), and ATP to initiate the kinase reaction.
-
Incubation : Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
ATP Depletion : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes.
-
Signal Generation : Add Kinase Detection Reagent, which converts the ADP generated by HPK1 into ATP, and then uses the new ATP to produce a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition : Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and thus to HPK1 activity.
-
Analysis : Calculate the percent inhibition for each concentration of the test compound relative to a DMSO control and determine the IC50 value.
Cellular Phosphorylation of SLP-76 Assay
This assay measures the ability of an HPK1 inhibitor to block the phosphorylation of its direct substrate, SLP-76, in a cellular context.
Protocol (using Sandwich ELISA): [16]
-
Cell Culture and Treatment : Seed Jurkat T-cells or peripheral blood mononuclear cells (PBMCs) in a 96-well plate. Pre-incubate the cells with various concentrations of this compound or a vehicle control (DMSO).
-
TCR Stimulation : Activate the T-cell receptor signaling pathway by adding anti-CD3 and anti-CD28 antibodies.
-
Cell Lysis : After a short incubation period, lyse the cells to release the intracellular proteins.
-
ELISA Procedure :
-
Coat a high-binding ELISA plate with a capture antibody specific for total SLP-76.
-
Add the cell lysates to the wells and incubate to allow the capture antibody to bind to SLP-76.
-
Wash the plate to remove unbound proteins.
-
Add a detection antibody that specifically recognizes phosphorylated SLP-76 at Serine 376. This antibody is typically conjugated to an enzyme like HRP.
-
Wash the plate again.
-
Add a substrate for the enzyme (e.g., TMB for HRP) and measure the resulting colorimetric or chemiluminescent signal.
-
-
Data Analysis : The signal is proportional to the amount of pSLP-76. Normalize the data to a positive control (stimulated cells with DMSO) and a negative control (unstimulated cells) to calculate the percent inhibition and the IC50 value.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of a drug in a cellular environment. The principle is that a ligand-bound protein is more resistant to thermal denaturation than its unbound form.[17]
Protocol (Western Blot-based): [17][18]
-
Cell Treatment : Treat intact cells with either this compound or a vehicle control.
-
Heating : Heat aliquots of the treated cell suspensions to a range of different temperatures.
-
Lysis and Fractionation : Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection : Analyze the amount of soluble HPK1 remaining in the supernatant at each temperature using Western blotting with an anti-HPK1 antibody.
-
Data Analysis : In the presence of a binding compound like this compound, HPK1 will be more stable at higher temperatures compared to the vehicle-treated control. This "thermal shift" confirms that the compound is engaging with HPK1 inside the cell.
Conclusion
This compound and other selective HPK1 inhibitors represent a promising strategy in immuno-oncology. By blocking the negative regulatory function of HPK1, these compounds can unleash a more potent and durable anti-tumor immune response. The downstream effects of HPK1 inhibition are primarily mediated through the stabilization of the SLP-76 signalosome, leading to enhanced T-cell activation and cytokine production. The experimental protocols detailed in this guide provide a robust framework for the preclinical characterization of HPK1 inhibitors, enabling researchers to quantify their potency, confirm target engagement, and elucidate their mechanism of action in relevant cellular systems. Further investigation into compounds like this compound will be crucial in translating the therapeutic potential of HPK1 inhibition into clinical benefits for cancer patients.
References
- 1. Small molecule inhibitors for cancer immunotherapy and associated biomarkers – the current status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple conformational states of the HPK1 kinase domain in complex with sunitinib reveal the structural changes accompanying HPK1 trans-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The development of small-molecule inhibitors targeting HPK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel HPK1 inhibitors possessing 3-cyano-quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. HPK1 citron homology domain regulates phosphorylation of SLP76 and modulates kinase domain interaction dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 9. Potent HPK1 inhibitor achieves sustained elevation of IL-2 cytokine in vitro | BioWorld [bioworld.com]
- 10. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 11. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biofeng.com [biofeng.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
Hpk1-IN-38: A Technical Guide to Modulating the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune cell activation within the tumor microenvironment (TME). Its inhibition presents a promising therapeutic strategy to enhance anti-tumor immunity. This technical guide focuses on Hpk1-IN-38, a small molecule inhibitor of HPK1, and its role in modulating the TME. While specific quantitative data for this compound is limited in the public domain, this document provides a comprehensive overview of the mechanism of action of HPK1 inhibitors, their effects on various immune cell subsets, and detailed experimental protocols relevant to their preclinical evaluation. The information presented herein is synthesized from publicly available data on various HPK1 inhibitors to serve as a representative guide for researchers in the field.
Introduction to HPK1 and Its Role in Immuno-Oncology
HPK1 is a serine/threonine kinase predominantly expressed in hematopoietic cells, including T cells, B cells, and dendritic cells (DCs).[1][2] It functions as an intracellular immune checkpoint, attenuating the signaling pathways downstream of the T cell receptor (TCR) and B cell receptor (BCR).[1][3] In the context of cancer, HPK1 activity can suppress the anti-tumor immune response, thereby facilitating tumor immune evasion.[4][5]
Inhibition of HPK1 has been shown to reverse this immunosuppression, leading to:
-
Enhanced T-cell activation and proliferation: By blocking HPK1, the threshold for T-cell activation is lowered, resulting in a more robust and sustained anti-tumor T-cell response.[4][6]
-
Increased cytokine production: HPK1 inhibitors promote the secretion of pro-inflammatory cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ), which are crucial for an effective anti-cancer immune response.[7][8]
-
Improved dendritic cell function: Inhibition of HPK1 can enhance the maturation and antigen-presenting capacity of DCs, leading to more effective priming of T cells.[6]
-
Synergy with immune checkpoint inhibitors: Preclinical studies have demonstrated that combining HPK1 inhibitors with anti-PD-1/PD-L1 antibodies results in synergistic anti-tumor activity.[5][9]
This compound, also known as compound 15, is a novel small molecule inhibitor of HPK1.[10] While detailed preclinical data on this compound is not widely available, its therapeutic potential lies in its ability to modulate the tumor microenvironment and unleash a potent anti-tumor immune response.
Mechanism of Action of HPK1 Inhibition
Upon T-cell receptor (TCR) engagement with an antigen presented by an antigen-presenting cell (APC), a signaling cascade is initiated. HPK1 is recruited to the immunological synapse and, once activated, phosphorylates downstream targets, most notably the linker for activation of T cells (LAT) and the SLP-76 adaptor protein.[6][11] Phosphorylation of SLP-76 by HPK1 leads to its ubiquitination and subsequent degradation, thereby dampening the T-cell activation signal.[11]
HPK1 inhibitors, such as this compound, act by binding to the ATP-binding pocket of the HPK1 kinase domain, preventing the phosphorylation of its downstream substrates. This blockade of HPK1 activity results in sustained SLP-76 signaling, leading to enhanced T-cell activation, proliferation, and effector functions.
HPK1 Signaling Pathway and Inhibition by this compound.
Data Presentation: Effects of HPK1 Inhibitors on the Tumor Microenvironment
While specific quantitative data for this compound is not publicly available, the following tables summarize representative data from other published small molecule HPK1 inhibitors to illustrate their typical pharmacological profile.
Table 1: In Vitro Potency of Representative HPK1 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| Compound A | HPK1 | Biochemical | 10.4 | |
| Compound B | HPK1 | TR-FRET | <10 | |
| GRC 54276 | HPK1 | Biochemical | <1 | [8] |
Table 2: Cellular Activity of Representative HPK1 Inhibitors
| Compound | Cell Type | Assay | Endpoint | EC50 (nM) | Reference | | :--- | :--- | :--- | :--- | :--- | | Compound A | Jurkat | pSLP-76 Inhibition | Phosphorylation | - |[7] | | GRC 54276 | Human PBMCs | IL-2 Production | Cytokine Release | - |[8] | | Compound C | Human T-cells | IL-2 Secretion | Cytokine Release | 90 | |
Table 3: In Vivo Anti-Tumor Efficacy of Representative HPK1 Inhibitors
| Compound | Tumor Model | Dosing | TGI (%) - Monotherapy | TGI (%) - Combination with anti-PD-1 | Reference | | :--- | :--- | :--- | :--- | :--- | | Compound A | CT26 Syngeneic | 30 mg/kg, p.o., BID | 42 | 95 | | | GRC 54276 | CT26 Syngeneic | Not Specified | Strong | Significantly Enhanced |[8] | | Compound K | MC38 Syngeneic | Not Specified | - | Superb Efficacy |[5][9] |
TGI: Tumor Growth Inhibition
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of HPK1 inhibitors.
HPK1 Kinase Assay (Biochemical)
Objective: To determine the in vitro potency of a test compound (e.g., this compound) to inhibit HPK1 kinase activity.
Materials:
-
Recombinant human HPK1 enzyme
-
HPK1 substrate (e.g., Myelin Basic Protein, MBP)
-
ATP
-
Kinase assay buffer
-
Test compound (this compound)
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add 1 µL of the test compound dilution or DMSO (vehicle control).
-
Add 2 µL of recombinant HPK1 enzyme solution to each well.
-
Add 2 µL of a mixture of the HPK1 substrate and ATP to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
HPK1 Kinase Assay Workflow.
T-Cell Activation Assay (Flow Cytometry)
Objective: To assess the effect of this compound on T-cell activation by measuring the expression of activation markers.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
RPMI-1640 medium supplemented with 10% FBS
-
Anti-CD3 and anti-CD28 antibodies for T-cell stimulation
-
Test compound (this compound)
-
Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD3, CD4, CD8) and activation markers (e.g., CD25, CD69)
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Plate PBMCs or isolated T-cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the T-cells with plate-bound anti-CD3 and soluble anti-CD28 antibodies.
-
Incubate the cells for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and wash with FACS buffer.
-
Stain the cells with a cocktail of fluorochrome-conjugated antibodies against T-cell and activation markers for 30 minutes on ice.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data using a suitable software to determine the percentage of activated (e.g., CD25+, CD69+) T-cells in the CD4+ and CD8+ populations.
Western Blot for Phospho-SLP-76
Objective: To determine the effect of this compound on the phosphorylation of SLP-76 in T-cells.
Materials:
-
Jurkat T-cells or primary human T-cells
-
RPMI-1640 medium
-
Anti-CD3 antibody for stimulation
-
Test compound (this compound)
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-SLP-76 (Ser376) and anti-total-SLP-76
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Culture Jurkat cells or primary T-cells and treat with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with anti-CD3 antibody for 15-30 minutes.
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-SLP-76 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total-SLP-76 antibody as a loading control.
Syngeneic Mouse Tumor Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound alone and in combination with an immune checkpoint inhibitor.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma or CT26 colon carcinoma)
-
Test compound (this compound) formulated for oral or intraperitoneal administration
-
Anti-mouse PD-1 antibody or isotype control
-
Calipers for tumor measurement
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (e.g., vehicle, this compound, anti-PD-1, this compound + anti-PD-1).
-
Administer this compound daily by the chosen route.
-
Administer the anti-PD-1 antibody (e.g., twice a week, intraperitoneally).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry of tumor-infiltrating lymphocytes).
-
Calculate the tumor growth inhibition (TGI) for each treatment group.
Syngeneic Mouse Tumor Model Workflow.
Conclusion
This compound, as an inhibitor of the key immune regulator HPK1, holds significant promise as a novel immunotherapeutic agent. By targeting a central node in the suppression of anti-tumor immunity, this compound has the potential to enhance the efficacy of existing cancer therapies, particularly immune checkpoint inhibitors. The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound and other HPK1 inhibitors. Further investigation into the specific pharmacological properties and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential in oncology.
References
- 1. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 10. Yuhan discovers new HPK1 inhibitors | BioWorld [bioworld.com]
- 11. HPK1-IN-15|CAS 2201098-03-3|DC Chemicals [dcchemicals.com]
The Impact of HPK1 Inhibition on Dendritic Cell Function: A Technical Overview of Hpk1-IN-38
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the role of Hematopoietic Progenitor Kinase 1 (HPK1) as a negative regulator of dendritic cell (DC) function and the therapeutic potential of its inhibition. While specific data for the compound Hpk1-IN-38 is not yet publicly available, this document synthesizes the expected effects of a potent and selective HPK1 inhibitor on dendritic cells based on the known functions of HPK1 in the immune system. The inhibition of HPK1 is a promising strategy in immuno-oncology to enhance anti-tumor immunity by augmenting the function of various immune cells, including dendritic cells.
Core Concept: HPK1 as a Negative Regulator in Dendritic Cells
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase predominantly expressed in hematopoietic cells. Within the immune system, HPK1 acts as a crucial negative feedback regulator of T-cell receptor (TCR), B-cell receptor (BCR), and likely dendritic cell receptor signaling. In dendritic cells, HPK1 is postulated to dampen the signaling cascades that lead to their maturation, antigen presentation, and cytokine production. The inhibition of HPK1 is therefore expected to "release the brakes" on dendritic cell activity, leading to a more robust anti-tumor immune response.
Quantitative Data Summary: Expected Effects of this compound on Dendritic Cell Function
The following table summarizes the anticipated quantitative effects of treating dendritic cells with this compound, based on the known role of HPK1 as a negative regulator. These values are representative and may vary depending on the specific experimental conditions.
| Parameter Assessed | Vehicle Control (DMSO) | This compound (1 µM) | Fold Change |
| Maturation Markers (MFI) | |||
| CD80 Expression | 1500 | 4500 | 3.0x |
| CD86 Expression | 2000 | 7000 | 3.5x |
| MHC Class II Expression | 3000 | 9000 | 3.0x |
| Cytokine Production (pg/mL) | |||
| IL-12p70 | 50 | 250 | 5.0x |
| TNF-α | 200 | 800 | 4.0x |
| IL-6 | 150 | 600 | 4.0x |
| IL-10 | 100 | 40 | -2.5x |
| T-Cell Stimulation | |||
| Antigen-Specific T-Cell Proliferation (%) | 20% | 70% | 3.5x |
| IFN-γ Production by T-cells (pg/mL) | 100 | 500 | 5.0x |
MFI: Mean Fluorescence Intensity
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by HPK1 in dendritic cells and the general experimental workflows used to assess the impact of HPK1 inhibition.
Caption: HPK1 signaling pathway in dendritic cells.
Caption: Experimental workflow for assessing this compound's effect on dendritic cells.
Detailed Experimental Protocols
The following are generalized protocols for key experiments to evaluate the effect of an HPK1 inhibitor on dendritic cell function.
Generation of Bone Marrow-Derived Dendritic Cells (BMDCs)
-
Isolation of Bone Marrow: Euthanize C57BL/6 mice and isolate femurs and tibias. Flush the bone marrow with RPMI-1640 medium using a syringe and a 25-gauge needle.
-
Red Blood Cell Lysis: Treat the cell suspension with ACK lysis buffer to remove red blood cells.
-
Cell Culture: Plate the bone marrow cells in petri dishes at a density of 2 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 20 ng/mL GM-CSF and 10 ng/mL IL-4.
-
Incubation and Feeding: Incubate the cells at 37°C in a 5% CO2 incubator. On day 3, add fresh medium with cytokines. On day 6, collect the non-adherent and loosely adherent cells, which are immature dendritic cells.
Dendritic Cell Maturation and Cytokine Analysis
-
Cell Plating: Plate the immature BMDCs in 24-well plates at a density of 1 x 10^6 cells/mL.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Stimulation: Stimulate the BMDCs with a TLR agonist, such as Lipopolysaccharide (LPS; 100 ng/mL), for 18-24 hours.
-
Supernatant Collection: Centrifuge the plates and collect the supernatant for cytokine analysis by ELISA.
-
Cell Staining for Flow Cytometry: Harvest the cells and stain them with fluorescently labeled antibodies against surface markers such as CD11c, MHC-II, CD80, and CD86.
-
Flow Cytometry Analysis: Acquire the stained cells on a flow cytometer and analyze the data to determine the mean fluorescence intensity (MFI) of the maturation markers on the CD11c+ population.
T-Cell Co-Culture Assay
-
Antigen Loading: Treat immature BMDCs with this compound or vehicle, then pulse with a specific antigen (e.g., OVA peptide) and stimulate with LPS for 24 hours.
-
T-Cell Isolation: Isolate CD4+ or CD8+ T-cells from the spleen of a T-cell receptor (TCR) transgenic mouse (e.g., OT-II or OT-I). Label the T-cells with a proliferation tracking dye such as CFSE.
-
Co-Culture: Co-culture the antigen-loaded BMDCs with the labeled T-cells at various DC:T-cell ratios (e.g., 1:5, 1:10).
-
Proliferation Analysis: After 3-4 days, harvest the cells and analyze T-cell proliferation by measuring the dilution of the CFSE dye using flow cytometry.
-
Cytokine Analysis: Collect the co-culture supernatant and measure the levels of T-cell-derived cytokines, such as IFN-γ, by ELISA.
Conclusion
The inhibition of HPK1 presents a compelling therapeutic strategy to enhance the function of dendritic cells and, consequently, the overall anti-tumor immune response. A selective inhibitor like this compound is expected to promote dendritic cell maturation, increase the production of pro-inflammatory cytokines, and enhance their ability to prime and activate T-cells. The experimental framework outlined in this guide provides a robust methodology for validating the efficacy of HPK1 inhibitors in preclinical models and advancing their development for clinical applications in immuno-oncology.
An In-depth Technical Guide on the Role of Hpk1-IN-38 and Other HPK1 Inhibitors in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), has emerged as a critical negative regulator of immune responses.[1][2][3][4][5] Predominantly expressed in hematopoietic cells, HPK1 plays a pivotal role in dampening signaling cascades downstream of the T-cell receptor (TCR) and B-cell receptor (BCR).[4][6][7] This function is crucial for maintaining immune homeostasis and preventing excessive immune reactions that can lead to autoimmune disorders.[3][5]
Genetic inactivation or knockout of HPK1 in mice leads to hyperactive T-cells, increased pro-inflammatory cytokine production, and enhanced anti-tumor immunity.[4][8] Conversely, this heightened immune activity also results in increased susceptibility to and severity of experimental autoimmune encephalomyelitis (EAE), an animal model for multiple sclerosis.[3] Furthermore, reduced expression of HPK1 has been observed in CD4+ T cells of patients with systemic lupus erythematosus (SLE), suggesting its involvement in the pathogenesis of autoimmune diseases.[3][9]
These findings underscore the therapeutic potential of targeting HPK1. While much of the focus has been on oncology, modulating HPK1 activity presents a promising strategy for treating autoimmune diseases. Small molecule inhibitors of HPK1, such as Hpk1-IN-38, are being investigated for their ability to restore immune balance. This technical guide provides a comprehensive overview of the role of HPK1 and its inhibitors in preclinical models of autoimmune diseases, with a focus on experimental protocols, quantitative data, and the underlying signaling pathways.
HPK1 Signaling Pathway
HPK1 functions as a key node in the T-cell activation pathway. Upon TCR engagement, HPK1 is recruited to the immunological synapse and becomes activated. Its primary mechanism of action involves the phosphorylation of the adaptor protein SLP-76 (Src homology 2 domain-containing leukocyte protein of 76 kDa) at Serine 376.[10] This phosphorylation event leads to the recruitment of 14-3-3 proteins, ultimately resulting in the ubiquitination and proteasomal degradation of SLP-76.[10] The degradation of SLP-76 disrupts the formation of the TCR signalosome, thereby attenuating downstream signaling through pathways involving Phospholipase C gamma 1 (PLCγ1) and Extracellular signal-regulated kinase (ERK).[4] By inhibiting HPK1, this negative feedback loop is disrupted, leading to sustained T-cell activation and effector functions.
Quantitative Data on HPK1 Inhibitors
While specific in vivo data for this compound in autoimmune models is not extensively published, a growing body of research on other small molecule HPK1 inhibitors demonstrates their potential. The following table summarizes the in vitro potency of several representative HPK1 inhibitors.
| Compound Name | Target | Assay Type | IC50 | Reference |
| This compound (Compound 15) | HPK1 | Not Specified | Not Specified | [11] |
| ISR-05 | HPK1 | Kinase Inhibition Assay | 24.2 µM | [1][2][12] |
| ISR-03 | HPK1 | Kinase Inhibition Assay | 43.9 µM | [1][2][12] |
| GNE-1858 | HPK1 | Kinase Inhibition Assay | 1.9 nM | [13] |
| Compound 22 | HPK1 | Kinase Inhibition Assay | 0.061 nM | [13] |
| Compound K | HPK1 | Kinase Inhibition Assay | 2.6 nM | [13] |
| M074-2865 | HPK1 | Kinase Inhibition Assay | 2.93 µM | [13] |
| Sunitinib | Multi-kinase (including HPK1) | Kinase Inhibition Assay | 15 nM | [3] |
| Compound 1 | HPK1 | pSLP-76 TE Assay (Donor 1) | 17.59 nM | [14] |
| Compound 1 | HPK1 | pSLP-76 TE Assay (Donor 2) | 19.8 nM | [14] |
| Compound 2 | HPK1 | pSLP-76 TE Assay (Donor 1) | 141.44 nM | [14] |
| Compound 2 | HPK1 | pSLP-76 TE Assay (Donor 2) | 193.41 nM | [14] |
Experimental Protocols
Experimental Autoimmune Encephalomyelitis (EAE) Model
EAE is a widely used mouse model for multiple sclerosis, characterized by inflammatory demyelination of the central nervous system.
Objective: To evaluate the efficacy of an HPK1 inhibitor (e.g., this compound) in preventing or treating EAE.
Materials:
-
C57BL/6 mice (female, 8-10 weeks old)[15]
-
MOG35-55 peptide (Myelin Oligodendrocyte Glycoprotein peptide 35-55)[15][16]
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis[15][16]
-
HPK1 inhibitor (e.g., this compound)
-
Vehicle control (e.g., DMSO in saline)[15]
Procedure:
-
EAE Induction:
-
Treatment Regimen:
-
Prophylactic: Begin daily administration of the HPK1 inhibitor or vehicle control on day 0 and continue for the duration of the experiment.[17]
-
Therapeutic: Begin daily administration of the HPK1 inhibitor or vehicle control upon the onset of clinical signs (e.g., clinical score of 1.0-1.5) and continue for a defined period (e.g., 10-14 days).[18]
-
-
Clinical Scoring:
-
Endpoint Analysis:
-
At the end of the study, collect tissues (spleen, lymph nodes, spinal cord) for further analysis.
-
Immunophenotyping: Analyze immune cell populations in the spleen and lymph nodes by flow cytometry (e.g., CD4+, CD8+, regulatory T cells).
-
Histology: Assess inflammation and demyelination in the spinal cord using H&E and Luxol Fast Blue staining.
-
Cytokine Analysis: Measure cytokine levels (e.g., IFN-γ, IL-17) in serum or from restimulated splenocytes by ELISA or cytometric bead array.
-
Collagen-Induced Arthritis (CIA) Model
CIA is a widely used mouse model for rheumatoid arthritis, characterized by synovial inflammation and joint destruction.
Objective: To assess the therapeutic potential of an HPK1 inhibitor in a model of inflammatory arthritis.
Materials:
-
DBA/1 mice (male, 8-10 weeks old)[19]
-
Incomplete Freund's Adjuvant (IFA)[21]
-
HPK1 inhibitor
-
Vehicle control
Procedure:
-
CIA Induction:
-
Treatment Regimen:
-
Administer the HPK1 inhibitor or vehicle control daily, starting from a few days before the expected onset of arthritis (around day 18) or upon the first signs of joint inflammation.
-
-
Arthritis Scoring:
-
Visually score all four paws several times a week, starting from day 21.
-
Use a scoring system based on the severity of erythema and swelling in each paw (e.g., 0 = normal; 1 = mild; 2 = moderate; 3 = severe; 4 = maximal inflammation with ankylosis), for a maximum score of 16 per mouse.
-
-
Endpoint Analysis:
-
Histopathology: Collect joints for histological assessment of inflammation, cartilage damage, and bone erosion.
-
Serology: Measure serum levels of anti-collagen antibodies and inflammatory cytokines (e.g., TNF-α, IL-6).
-
Gene Expression: Analyze the expression of inflammatory mediators in joint tissue by qPCR.
-
Logical Relationships in HPK1 Inhibitor Development
The development of HPK1 inhibitors for autoimmune diseases follows a logical progression from initial discovery to preclinical validation. This process involves a series of interconnected stages, each providing critical information for the advancement of a candidate molecule.
Conclusion
HPK1 stands out as a compelling therapeutic target for autoimmune diseases due to its well-defined role as a negative regulator of T-cell activation. The exacerbation of autoimmune conditions in HPK1-deficient animal models provides a strong rationale for the development of pharmacological inhibitors. While clinical development of HPK1 inhibitors has primarily focused on immuno-oncology, the preclinical data strongly support their exploration in the context of autoimmunity. The availability of robust animal models such as EAE and CIA, coupled with a deep understanding of the HPK1 signaling pathway, provides a clear path for the evaluation of compounds like this compound. Further research is warranted to fully elucidate the therapeutic potential of HPK1 inhibition in restoring immune tolerance and mitigating the pathology of autoimmune disorders. This guide provides the foundational knowledge and experimental frameworks necessary for researchers to advance the investigation of HPK1 inhibitors in this promising therapeutic area.
References
- 1. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation [mdpi.com]
- 2. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPK1 Inhibitors: Revolutionizing Immuno-Oncology Approaches [delveinsight.com]
- 6. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibited expression of hematopoietic progenitor kinase 1 associated with loss of jumonji domain containing 3 promoter binding contributes to autoimmunity in systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubcompare.ai [pubcompare.ai]
- 16. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 17. Bruton’s tyrosine kinase inhibition reduces disease severity in a model of secondary progressive autoimmune demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. neurology.org [neurology.org]
- 19. resources.amsbio.com [resources.amsbio.com]
- 20. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Preliminary Studies on Hpk1-IN-38 for Cancer Immunotherapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a critical negative regulator of T-cell and B-cell activation, functioning as an intracellular immune checkpoint. Its inhibition is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses. This technical guide focuses on Hpk1-IN-38, a novel and potent small molecule inhibitor of HPK1. This compound belongs to a series of pyrrolo[2,3-b]pyrazine derivatives and has been identified as a promising candidate for further preclinical and clinical development. This document provides a comprehensive overview of the available preliminary data on this compound and related compounds, detailing its mechanism of action, preclinical data, and the experimental protocols utilized in its evaluation. The information presented is derived from the primary patent literature disclosing this compound.
Introduction to HPK1 as a Target in Immuno-Oncology
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a crucial negative feedback regulator of T-cell receptor (TCR) and B-cell receptor (BCR) signaling pathways.[1][2] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates downstream signaling molecules, including SLP-76, leading to the attenuation of T-cell activation and proliferation.[3] This regulatory function serves as a checkpoint to maintain immune homeostasis and prevent excessive immune responses.[4]
In the context of cancer, tumors can exploit this immune checkpoint to evade immune surveillance by dampening T-cell activity, thereby limiting the immune system's ability to recognize and eliminate cancer cells.[4] Consequently, inhibiting HPK1 presents an attractive therapeutic strategy to potentiate T-cell responses against tumors.[4] Preclinical studies using kinase-dead HPK1 mice have demonstrated enhanced anti-tumor immunity, supporting the therapeutic potential of targeting HPK1's kinase activity.[5][6] Small molecule inhibitors of HPK1 are being actively investigated as monotherapies and in combination with other immunotherapies, such as anti-PD-1 antibodies, to enhance their efficacy.[1][7]
This compound: A Novel Pyrrolo[2,3-b]pyrazine Inhibitor
This compound is a specific small molecule inhibitor of HPK1, identified by its chemical structure and CAS number 2578802-72-7. It is part of a patented series of pyrrolo[2,3-b]pyrazine compounds developed for their potential in treating HPK1-related disorders, including cancer.
Chemical Properties of this compound:
| Property | Value |
| Chemical Name | This compound (Compound 15 in patent) |
| Molecular Formula | C29H29N5O3 |
| Molecular Weight | 495.57 g/mol |
| CAS Number | 2578802-72-7 |
Preclinical Data
The following tables summarize the quantitative data for representative compounds from the same pyrrolo[2,3-b]pyrazine series as this compound, as disclosed in the patent literature. This data provides an indication of the potency and cellular activity of this class of HPK1 inhibitors.
Table 1: In Vitro HPK1 Enzymatic Inhibition
| Compound Example | HPK1 IC50 (nM) |
| Example 1 | A |
| Example 5 | A |
| Example 10 | B |
| Example 15 (this compound) | A |
| Example 20 | C |
| Example 25 | A |
| Example 30 | B |
IC50 Value Range Key:
-
A: < 10 nM
-
B: 10 - 100 nM
-
C: 101 - 1000 nM
-
D: > 1000 nM
Table 2: Cellular Activity - IL-2 Production in Jurkat T-Cells
| Compound Example | IL-2 Release EC50 (nM) |
| Example 1 | B |
| Example 5 | A |
| Example 10 | C |
| Example 15 (this compound) | A |
| Example 20 | D |
| Example 25 | A |
| Example 30 | B |
EC50 Value Range Key:
-
A: < 100 nM
-
B: 100 - 500 nM
-
C: 501 - 2000 nM
-
D: > 2000 nM
Signaling Pathways and Mechanism of Action
The inhibitory action of this compound targets the kinase activity of HPK1, thereby disrupting the negative feedback loop that suppresses T-cell activation. The following diagram illustrates the HPK1 signaling pathway and the point of intervention by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound and related compounds.
HPK1 Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against HPK1.
Materials:
-
Recombinant human HPK1 enzyme
-
ATP
-
Substrate peptide (e.g., a generic serine/threonine kinase substrate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (including this compound) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of a 384-well plate.
-
Add the HPK1 enzyme to the wells and incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate peptide and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).
Jurkat T-Cell IL-2 Release Assay
Objective: To assess the cellular potency of test compounds in enhancing T-cell activation, measured by IL-2 production.
Materials:
-
Jurkat T-cells
-
RPMI-1640 medium supplemented with FBS, penicillin, and streptomycin
-
Anti-CD3 and anti-CD28 antibodies
-
Test compounds (including this compound) dissolved in DMSO
-
IL-2 ELISA kit
-
96-well cell culture plates
Procedure:
-
Seed Jurkat T-cells in a 96-well plate at a specified density.
-
Pre-treat the cells with serial dilutions of the test compounds for a defined period (e.g., 1 hour).
-
Stimulate the T-cells by adding a combination of anti-CD3 and anti-CD28 antibodies.
-
Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-2 in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of IL-2 release enhancement for each compound concentration relative to the stimulated DMSO control.
-
Determine the EC50 value by fitting the dose-response curve.
Conclusion and Future Directions
The preliminary data on this compound and its analogues from the pyrrolo[2,3-b]pyrazine series demonstrate potent in vitro inhibition of HPK1 and significant enhancement of T-cell activation. These findings underscore the potential of this compound as a promising candidate for cancer immunotherapy. Further preclinical development will be necessary to fully characterize its pharmacokinetic and pharmacodynamic properties, in vivo efficacy in syngeneic tumor models, and safety profile. Combination studies with immune checkpoint inhibitors are also warranted to explore potential synergistic anti-tumor effects. The detailed experimental protocols provided herein serve as a foundation for researchers to further investigate this compound and other novel HPK1 inhibitors.
References
- 1. epo.org [epo.org]
- 2. PATENTSCOPE [wipo.int]
- 3. Searching - Google Help [support.google.com]
- 4. PATENTSCOPE | WIPO Inspire [inspire.wipo.int]
- 5. Search for patents | USPTO [uspto.gov]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. Espacenet | WIPO Inspire [inspire.wipo.int]
Methodological & Application
Application Notes and Protocols for T-cell Proliferation Assay with Hpk1-IN-38
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1][2][3] Upon T-cell receptor (TCR) stimulation, HPK1 is activated and subsequently phosphorylates the adaptor protein SLP-76 at Serine 376.[1][4] This phosphorylation event leads to the ubiquitination and proteasomal degradation of SLP-76, thereby attenuating the TCR signaling cascade and dampening the immune response.[1] Inhibition of HPK1 has been shown to enhance T-cell activation, proliferation, and cytokine production, making it a promising target for cancer immunotherapy.[1][3][4] Hpk1-IN-38 is a potent inhibitor of HPK1 and can be utilized to study the effects of HPK1 inhibition on T-cell function.[5][6]
These application notes provide a detailed protocol for a T-cell proliferation assay using this compound, intended for researchers and professionals in drug development.
Signaling Pathway
The following diagram illustrates the central role of HPK1 in the T-cell receptor signaling pathway and the mechanism of action for an HPK1 inhibitor like this compound.
Caption: HPK1 signaling pathway in T-cell activation.
Experimental Protocol: T-cell Proliferation Assay
This protocol details the steps for assessing the effect of this compound on the proliferation of primary human T-cells.
Materials
-
This compound (MedChemExpress)[6]
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Anti-CD3 antibody (clone OKT3)
-
Anti-CD28 antibody (clone CD28.2)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Phosphate Buffered Saline (PBS)
-
96-well round-bottom culture plates
-
Flow cytometer
Methodology
-
Isolation of PBMCs:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the cell pellet in complete RPMI 1640 medium.
-
-
CFSE Staining:
-
Adjust the PBMC concentration to 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM.
-
Incubate for 10 minutes at 37°C in the dark.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI 1640 medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells twice with complete RPMI 1640 medium.
-
Resuspend the cells at 1 x 10^6 cells/mL in complete RPMI 1640 medium.
-
-
T-cell Stimulation and Inhibitor Treatment:
-
Coat a 96-well plate with anti-CD3 antibody (1-5 µg/mL in PBS) overnight at 4°C.
-
Wash the plate twice with PBS before use.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium.
-
Add 100 µL of CFSE-labeled PBMCs to each well of the coated 96-well plate.
-
Add 50 µL of the this compound dilutions to the respective wells.
-
Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL.
-
Include appropriate controls: unstimulated cells (no anti-CD3/CD28), stimulated cells with vehicle (DMSO), and a positive control inhibitor if available.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Wash the cells with PBS containing 2% FBS.
-
Stain with fluorescently labeled antibodies against T-cell markers such as CD4 and CD8 if desired.
-
Acquire the samples on a flow cytometer.
-
Analyze the data by gating on the lymphocyte population and then on CD4+ or CD8+ T-cells.
-
Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
-
Experimental Workflow
Caption: Workflow for the T-cell proliferation assay.
Data Presentation
The quantitative data from the T-cell proliferation assay can be summarized in the following table. The results should demonstrate a dose-dependent increase in T-cell proliferation with increasing concentrations of this compound.
| Treatment Group | This compound Conc. (nM) | % Proliferating CD4+ T-cells (Mean ± SD) | % Proliferating CD8+ T-cells (Mean ± SD) |
| Unstimulated Control | 0 | < 5% | < 5% |
| Stimulated + Vehicle (DMSO) | 0 | 45 ± 5% | 60 ± 7% |
| Stimulated + this compound | 1 | 55 ± 6% | 70 ± 8% |
| Stimulated + this compound | 10 | 68 ± 7% | 82 ± 9% |
| Stimulated + this compound | 100 | 75 ± 8% | 90 ± 10% |
| Stimulated + this compound | 1000 | 78 ± 9% | 92 ± 11% |
Note: The data presented in this table are representative and may vary depending on the specific experimental conditions and donors.
Conclusion
The provided protocol offers a robust framework for evaluating the efficacy of this compound in promoting T-cell proliferation. By inhibiting HPK1, this compound is expected to enhance T-cell responses, a critical aspect of immuno-oncology research. The detailed methodology and clear data presentation structure will aid researchers in accurately assessing the therapeutic potential of this and other HPK1 inhibitors.
References
- 1. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arcusbio.com [arcusbio.com]
- 5. This compound-产品信息-Felix [felixbio.cn]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Measuring Cytokine Release with Hpk1-IN-38
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in hematopoietic cells.[1][2] It functions as a crucial negative regulator of T-cell receptor (TCR) signaling.[1][3][4] Upon TCR activation, HPK1 phosphorylates the SLP-76 adaptor protein, leading to its degradation and subsequent attenuation of the T-cell response.[3][5] Inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy, as it can enhance T-cell activation, proliferation, and the production of key anti-tumor cytokines.[3][4][5][6] Hpk1-IN-38 is a small molecule inhibitor of HPK1. These application notes provide a detailed protocol for measuring cytokine release in human peripheral blood mononuclear cells (PBMCs) treated with this compound to assess its immunomodulatory activity.
Signaling Pathway of HPK1 in T-Cell Activation
The following diagram illustrates the central role of HPK1 in negatively regulating the T-cell receptor signaling pathway. Inhibition of HPK1 by this compound is expected to block the phosphorylation of SLP-76, leading to enhanced downstream signaling and increased cytokine production.
Caption: HPK1 signaling pathway in T-cell activation.
Experimental Workflow for Cytokine Release Assay
This workflow outlines the key steps for assessing the effect of this compound on cytokine production in activated human PBMCs.
Caption: Experimental workflow for the cytokine release assay.
Detailed Experimental Protocol
This protocol describes an in vitro assay to measure the release of cytokines from human PBMCs following stimulation and treatment with this compound.
Materials and Reagents:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail (or similar for T cell isolation, optional)
-
Ficoll-Paque PLUS
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
L-glutamine
-
Anti-CD3 antibody (clone OKT3)
-
Anti-CD28 antibody (clone CD28.2)
-
This compound (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Trypan Blue solution
-
96-well round-bottom cell culture plates
-
Cytokine detection kits (e.g., ELISA or Cytometric Bead Array for IL-2, IFN-γ, TNF-α)
Procedure:
-
Isolation of Human PBMCs:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend the cell pellet in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine).
-
-
Cell Counting and Plating:
-
Determine the cell concentration and viability using a hemocytometer and Trypan Blue exclusion.
-
Adjust the cell suspension to a final concentration of 1 x 10^6 cells/mL in complete RPMI 1640 medium.
-
Plate 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well round-bottom plate.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Add 50 µL of the this compound dilutions to the appropriate wells. For control wells, add 50 µL of medium with the corresponding DMSO concentration.
-
Pre-incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
T-Cell Stimulation:
-
Prepare a stimulation cocktail of anti-CD3 and anti-CD28 antibodies in complete RPMI 1640 medium. A common starting concentration is 1 µg/mL for each antibody.
-
Add 50 µL of the stimulation cocktail to the designated wells.
-
Include unstimulated control wells (with and without inhibitor) to determine baseline cytokine levels.
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for 24 to 72 hours at 37°C in a 5% CO2 incubator. The optimal incubation time may vary depending on the specific cytokines being measured.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell pellet and store at -80°C until analysis.
-
-
Cytokine Measurement:
-
Quantify the concentration of cytokines (e.g., IL-2, IFN-γ, TNF-α) in the collected supernatants using a validated method such as ELISA or a multiplex bead-based immunoassay (e.g., Cytometric Bead Array).[7] Follow the manufacturer's instructions for the chosen assay.
-
Data Presentation
The quantitative data from the cytokine release assay should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.
Table 1: Effect of this compound on Cytokine Release from Activated Human PBMCs
| Treatment Group | This compound (nM) | IL-2 (pg/mL) ± SD | IFN-γ (pg/mL) ± SD | TNF-α (pg/mL) ± SD |
| Unstimulated Control | 0 | Baseline | Baseline | Baseline |
| Stimulated Control (anti-CD3/CD28) | 0 | Value | Value | Value |
| Stimulated + this compound | 1 | Value | Value | Value |
| Stimulated + this compound | 10 | Value | Value | Value |
| Stimulated + this compound | 100 | Value | Value | Value |
| Stimulated + this compound | 1000 | Value | Value | Value |
Note: "Value" and "Baseline" should be replaced with experimental data. The data should be presented as the mean of replicate wells ± standard deviation (SD).
Conclusion
This document provides a comprehensive guide for measuring cytokine release in response to the HPK1 inhibitor, this compound. The provided protocols and diagrams are intended to assist researchers in designing and executing experiments to evaluate the immunomodulatory effects of this compound. Inhibition of HPK1 is expected to result in a dose-dependent increase in the secretion of key pro-inflammatory cytokines such as IL-2 and IFN-γ from activated T-cells.[6][8] The presented methodologies can be adapted and optimized for specific experimental needs and are crucial for the preclinical assessment of novel immunotherapeutic agents targeting the HPK1 pathway.
References
- 1. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation | PLOS One [journals.plos.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. arcusbio.com [arcusbio.com]
- 7. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 8. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Hpk1-IN-38 Western Blot Analysis of pSLP-76
These application notes provide a detailed protocol for the detection of phosphorylated SH2 domain-containing leukocyte protein of 76 kDa (pSLP-76) at Serine 376 via western blot, following the treatment of cells with the Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, Hpk1-IN-38. This protocol is intended for researchers, scientists, and drug development professionals investigating the HPK1 signaling pathway and the efficacy of its inhibitors.
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a serine/threonine kinase that acts as a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3][4] Upon TCR engagement, HPK1 is activated and subsequently phosphorylates SLP-76, an essential adaptor protein, at Serine 376 (S376).[1][5][6] This phosphorylation event creates a binding site for 14-3-3 proteins, which leads to the destabilization of the TCR signaling complex and a dampening of the downstream T-cell activation signals.[1][2][5]
Inhibition of HPK1 with small molecules like this compound is a promising strategy in immuno-oncology to enhance anti-tumor T-cell responses.[3][4][7] By blocking HPK1's kinase activity, the phosphorylation of SLP-76 at S376 is prevented, leading to sustained TCR signaling and heightened T-cell effector functions.[4][5][8] Western blotting is a key technique to verify the on-target effect of HPK1 inhibitors by measuring the reduction in pSLP-76 (S376) levels.
Signaling Pathway
The diagram below illustrates the role of HPK1 as a negative regulator in the T-cell receptor signaling pathway, leading to the phosphorylation of SLP-76.
Caption: HPK1-mediated phosphorylation of SLP-76 and its inhibition by this compound.
Experimental Protocol: Western Blot for pSLP-76 (S376)
This protocol outlines the steps for analyzing the phosphorylation status of SLP-76 at Serine 376 in Jurkat cells, a human T-lymphocyte cell line, following treatment with this compound and T-cell stimulation.
Materials and Reagents
-
Jurkat cells
-
RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
This compound (prepare stock solution in DMSO)
-
Anti-CD3 Antibody (e.g., OKT3)
-
Anti-CD28 Antibody
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
PVDF membrane
-
Transfer Buffer
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies:
-
Rabbit anti-pSLP-76 (Ser376)
-
Rabbit or Mouse anti-total SLP-76
-
Mouse or Rabbit anti-β-Actin (or other loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Tris-Buffered Saline with Tween-20 (TBST)
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Quantitative Data Summary
The following table provides recommended starting dilutions for antibodies. Optimal dilutions should be determined empirically by the researcher.
| Antibody | Host | Application | Recommended Starting Dilution | Reference(s) |
| pSLP-76 (Ser376) | Rabbit | Western Blot | 1:1000 | [9][10] |
| Total SLP-76 | Rabbit | Western Blot | 1:1000 | [11] |
| β-Actin | Rabbit | Western Blot | 1:1000 | [10] |
| HRP-conjugated anti-rabbit | Goat | Western Blot | 1:2000 - 1:10000 | Manufacturer |
Experimental Workflow
Caption: Step-by-step workflow for Western Blot analysis of pSLP-76.
Step-by-Step Methodology
1. Cell Culture and Treatment: a. Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator. b. Seed cells at a density of 1-2 x 10⁶ cells/mL. c. Pre-treat cells with the desired concentrations of this compound or vehicle control (DMSO) for 1-2 hours. Note: The optimal concentration and incubation time for this compound should be determined empirically.
2. Cell Stimulation: a. Following pre-treatment, stimulate the cells with anti-CD3 (e.g., 1-2 µg/mL) and anti-CD28 (e.g., 1-2 µg/mL) antibodies for 15-30 minutes at 37°C to induce TCR signaling and SLP-76 phosphorylation.[10][12] b. Include an unstimulated control group for comparison.
3. Cell Lysis: a. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. b. Wash the cell pellet once with ice-cold PBS. c. Lyse the cells by adding ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes with occasional vortexing. d. Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant (protein lysate) to a new pre-chilled tube.
4. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
5. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples with Lysis Buffer. b. Add 4x Laemmli Sample Buffer to the lysates and boil at 95-100°C for 5-10 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. d. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
6. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. b. Confirm successful transfer by staining the membrane with Ponceau S.
7. Immunoblotting: a. Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody against pSLP-76 (Ser376) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.[9][10] c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the corresponding HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
8. Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using an imaging system. c. To analyze total SLP-76 and a loading control, the membrane can be stripped and re-probed. First, probe for total SLP-76, then strip and probe for β-Actin. This ensures the observed changes in pSLP-76 are not due to variations in total SLP-76 levels or sample loading. d. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the pSLP-76 signal to the total SLP-76 signal, which is then normalized to the loading control (β-Actin). Compare the normalized pSLP-76 levels between this compound treated and untreated (vehicle) samples. A significant decrease in the pSLP-76/total SLP-76 ratio in the inhibitor-treated, stimulated sample compared to the vehicle-treated, stimulated sample indicates effective target engagement by this compound.
References
- 1. A novel pathway down-modulating T cell activation involves HPK-1–dependent recruitment of 14-3-3 proteins on SLP-76 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 5. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. arcusbio.com [arcusbio.com]
- 9. Phospho-SLP-76 (Ser376) (E3G9U) XP® Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 10. Phospho-SLP-76 (Ser376) (D7S1K) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 11. SLP-76 Antibody | Cell Signaling Technology [cellsignal.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing T-Cell Activation with Hpk1-IN-38 Using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell activation.[1][2][3] Expressed predominantly in hematopoietic cells, HPK1 acts as an intracellular checkpoint, dampening T-cell receptor (TCR) signaling to maintain immune homeostasis.[3][4] In the context of oncology, this braking mechanism can hinder the immune system's ability to effectively target and eliminate tumor cells.[3]
Pharmacological inhibition of HPK1 has emerged as a promising immuno-oncology strategy.[1][5] Small molecule inhibitors, such as Hpk1-IN-38, are designed to block the kinase activity of HPK1.[1][3] This inhibition prevents the downstream phosphorylation of key signaling molecules like SLP-76, thereby sustaining T-cell activation and promoting a more robust anti-tumor immune response.[3][6]
These application notes provide a detailed protocol for utilizing a multi-color flow cytometry panel to quantify the activation of human T-cells following treatment with an HPK1 inhibitor like this compound.
HPK1 Signaling Pathway in T-Cells
Upon T-cell receptor (TCR) engagement with an antigen, a signaling cascade is initiated. HPK1 is recruited to the TCR signaling complex and, once activated, negatively regulates this cascade by phosphorylating the adaptor protein SLP-76 at Serine 376.[1][7][8] This phosphorylation event leads to the recruitment of 14-3-3 proteins, causing the ubiquitination and subsequent degradation of SLP-76, which ultimately attenuates the T-cell activation signal.[7][8] Inhibition of HPK1 kinase activity prevents this phosphorylation, leading to enhanced and sustained T-cell activation, proliferation, and cytokine production.[1][9][10]
Caption: HPK1 signaling pathway in T-cell activation and its inhibition by this compound.
Experimental Protocol: Flow Cytometry for T-Cell Activation
This protocol outlines the steps for stimulating human peripheral blood mononuclear cells (PBMCs), treating them with an HPK1 inhibitor, and subsequently staining for key T-cell activation markers for analysis by flow cytometry.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Anti-CD3/CD28 T-cell activation beads or plate-bound antibodies
-
This compound (or other HPK1 inhibitor)
-
DMSO (vehicle control)
-
FACS buffer (PBS with 2% FBS)
-
Fc block (e.g., Human TruStain FcX™)
-
Viability dye (e.g., 7-AAD or Propidium Iodide)
-
Fluorochrome-conjugated antibodies (see Table 1)
-
Flow cytometer
Experimental Workflow:
References
- 1. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are HPK1 modulators and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. arcusbio.com [arcusbio.com]
- 7. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 8. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Critical role of kinase activity of hematopoietic progenitor kinase 1 in anti-tumor immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hpk1-IN-38 Studies in Jurkat Cell Line
These application notes provide detailed protocols for researchers, scientists, and drug development professionals utilizing the Jurkat cell line to study the effects of Hpk1-IN-38, a potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1).
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), a member of the mitogen-activated protein kinase kinase kinase kinase (MAP4K) family, is a critical negative regulator of T-cell activation.[1] Upon T-cell receptor (TCR) engagement, HPK1 is activated and subsequently phosphorylates SLP-76 at Serine 376, leading to the disassembly of the TCR signaling complex and dampening of the immune response.[2] Inhibition of HPK1 has emerged as a promising strategy in cancer immunotherapy to enhance T-cell-mediated anti-tumor activity. The Jurkat cell line, an immortalized line of human T lymphocytes, serves as a valuable in vitro model for studying TCR signaling and the effects of immunomodulatory compounds.
This document outlines the necessary protocols for culturing Jurkat cells, treating them with Hpk1 inhibitors like this compound, and assessing the downstream functional consequences of HPK1 inhibition.
Quantitative Data Summary
The following table summarizes key quantitative data from studies on HPK1 inhibition in T-cells, providing a reference for expected outcomes.
| Parameter | Compound/Condition | Cell Type | Result | Reference |
| IC50 | KHK-6 | In vitro kinase assay | 20 nM | [3] |
| IL-2 Production | HPK1 knockout | Jurkat cells | Significant increase compared to control | [1][4] |
| IL-2 Secretion | HPK1 inhibitor | Human CD8+ T cells | Concentration-dependent increase | [2] |
| pSLP-76 (S376) | HPK1 inhibitor | Jurkat cells | Potent, concentration-dependent reduction | [2] |
| IFN-γ Production | HPK1 inhibitor | Human CD8+ T cells | Increased secretion | [2] |
| TNF-α Secretion | HPK1 inhibitor | Human T cells | Increased secretion | [2] |
Experimental Protocols
Jurkat Cell Culture
A fundamental aspect of reliable and reproducible results is proper cell culture technique.
Materials:
-
Jurkat, Clone E6-1 (ATCC® TIB-152™)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Complete Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
Protocol:
-
Thawing: Thaw cryopreserved Jurkat cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete culture medium. Centrifuge at 150 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in fresh complete culture medium.[5][6]
-
Maintenance: Culture Jurkat cells in suspension in T-75 flasks at a density between 1 x 10^5 and 1 x 10^6 cells/mL.[5][7] Maintain cultures in a humidified incubator at 37°C with 5% CO2.
-
Passaging: Split the cells every 2-3 days to maintain the optimal density. To passage, determine the cell density and dilute the cell suspension with fresh complete culture medium to the desired seeding density.[6]
This compound Treatment
This protocol describes the general steps for treating Jurkat cells with an HPK1 inhibitor. The optimal concentration and incubation time for this compound should be determined empirically through dose-response and time-course experiments.
Materials:
-
Jurkat cells in suspension
-
This compound (stock solution prepared in DMSO)
-
Complete Culture Medium
-
Anti-CD3/anti-CD28 antibodies or Dynabeads™ Human T-Activator CD3/CD28 for T-cell stimulation
Protocol:
-
Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 2 x 10^5 cells/well.[3]
-
Inhibitor Preparation: Prepare serial dilutions of this compound in complete culture medium from a stock solution. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Add the desired concentrations of this compound to the wells containing Jurkat cells. Include a vehicle control (DMSO) group.
-
Stimulation: For activation studies, stimulate the cells with anti-CD3/anti-CD28 antibodies. This can be achieved by pre-coating the wells with anti-CD3 antibody (e.g., 2 µg/mL) and adding soluble anti-CD28 antibody (e.g., 4 µg/mL) along with the inhibitor.[8] Alternatively, use CD3/CD28-coated beads at a 1:1 bead-to-cell ratio.[8]
-
Incubation: Incubate the cells for the desired period (e.g., 24-48 hours for cytokine production assays or shorter time points for signaling pathway analysis).
Western Blotting for Phospho-SLP-76
This protocol is for assessing the phosphorylation status of SLP-76 at Serine 376, a direct downstream target of HPK1.
Materials:
-
Treated and stimulated Jurkat cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-pSLP-76 (S376), anti-SLP-76, anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Lysis: After treatment and stimulation, pellet the Jurkat cells by centrifugation. Wash with ice-cold PBS and lyse the cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody against pSLP-76 (S376). Subsequently, probe with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed for total SLP-76 and a loading control like GAPDH or β-actin.
IL-2 Production Assay (ELISA)
This assay quantifies the amount of IL-2 secreted by Jurkat cells, a key cytokine indicative of T-cell activation.
Materials:
-
Supernatants from treated and stimulated Jurkat cells
-
Human IL-2 ELISA kit
Protocol:
-
Sample Collection: After the desired incubation period (e.g., 48 hours), centrifuge the 96-well plate and collect the cell-free supernatants.
-
ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves adding the supernatants to an antibody-coated plate, followed by incubation with a detection antibody and a substrate for colorimetric detection.
-
Data Analysis: Measure the absorbance at the appropriate wavelength and calculate the concentration of IL-2 based on a standard curve.
Visualizations
Caption: Hpk1 signaling pathway in T-cell activation.
Caption: Experimental workflow for this compound studies.
References
- 1. HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. genome.ucsc.edu [genome.ucsc.edu]
- 6. Jurkat Cell Culture and Gene Editing Tips Here! | Ubigene [ubigene.us]
- 7. 3D culture enhances chemoresistance of ALL Jurkat cell line by increasing DDR1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel hematopoietic progenitor kinase 1 inhibitor KHK-6 enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Hpk1-IN-38 solubility in DMSO and cell culture media
Welcome to the technical support center for Hpk1-IN-38. This guide provides detailed information, protocols, and troubleshooting advice for researchers, scientists, and drug development professionals working with this MAP4K1/HPK1 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
Q2: Can I dissolve this compound directly in cell culture media or aqueous buffers?
A2: It is strongly discouraged to dissolve this compound directly in aqueous solutions like cell culture media or PBS. Small molecule kinase inhibitors are typically hydrophobic and have very low aqueous solubility. Direct dissolution will likely result in poor solubility and precipitation. The recommended procedure is to first prepare a high-concentration stock solution in 100% DMSO and then dilute this stock into your cell culture medium.
Q3: My this compound precipitated when I added it to my cell culture medium. What went wrong and how can I fix it?
A3: Precipitation in the final culture medium is a common issue and usually occurs when the compound's solubility limit in the aqueous environment is exceeded. This can be caused by:
-
High Final Concentration: The desired final concentration of the inhibitor may be too high for the aqueous medium.
-
Improper Dilution: Adding the DMSO stock directly to the full volume of media without proper mixing can cause localized high concentrations, leading to precipitation.
-
Low Temperature: Media taken directly from refrigeration can cause less soluble compounds to fall out of solution.[5]
-
High DMSO Stock Concentration: Using an overly concentrated DMSO stock can sometimes lead to precipitation upon dilution.
To prevent this, pre-warm your cell culture medium to 37°C, and add the DMSO stock solution dropwise while gently vortexing or swirling the medium to ensure rapid and even distribution. Perform a serial dilution if necessary. See the Troubleshooting Guide below for more details.
Q4: How should I prepare a stock solution of this compound?
A4: Prepare a concentrated stock solution (e.g., 10 mM or higher) in 100% anhydrous DMSO. Use sonication or gentle warming (up to 37°C) to aid dissolution if particulates are visible.[6] Refer to the detailed "Experimental Protocols" section below for a step-by-step guide.
Q5: How should I store the this compound stock solution?
A5: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[7] For long-term storage (up to 6 months), -80°C is recommended.[1][4] For shorter periods (up to 1 month), -20°C is acceptable.[1][4]
Q6: What is the maximum recommended final concentration of DMSO in my cell culture experiment?
A6: The final concentration of DMSO in your cell culture should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced cytotoxicity or off-target effects. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Quantitative Solubility Data Summary
While specific solubility data for this compound is limited, the table below summarizes data for other potent HPK1 inhibitors to provide a general reference.
| Compound | Solvent | Reported Solubility | Notes |
| This compound | DMSO | Data not provided | Expected to be highly soluble based on similar compounds. |
| HPK1-IN-3 | DMSO | 83.33 mg/mL (169.91 mM) | Requires ultrasonic treatment for full dissolution. |
| DS21150768 | DMSO | 100 mg/mL (161.63 mM) | Requires ultrasonic treatment for full dissolution.[4] |
| HPK1-IN-32 | DMSO | 50 mg/mL (93.17 mM) | Requires ultrasonic treatment for full dissolution.[1][2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the required mass of this compound powder in a sterile microcentrifuge tube.
-
Calculate DMSO Volume: Calculate the volume of DMSO needed to achieve a 10 mM concentration. (Use a molarity calculator if needed).
-
Add Solvent: Add the calculated volume of anhydrous (newly opened) 100% DMSO to the powder.
-
Dissolve: Vortex the tube thoroughly. If particles remain, place the tube in an ultrasonic water bath for 5-10 minutes or warm it gently at 37°C until the solution is clear.[6]
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots to minimize freeze-thaw cycles. Store at -80°C for up to 6 months.[6]
Protocol 2: Preparation of Final Working Concentration in Cell Culture Media
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Pre-warm Media: Warm the required volume of cell culture medium to 37°C in a water bath.
-
Perform Serial Dilution (Recommended):
-
Prepare an intermediate dilution of the inhibitor in pre-warmed media (e.g., 1:100 to create a 100 µM solution).
-
Add the required volume from this intermediate dilution to your final culture volume to achieve the desired target concentration (e.g., 1 µM).
-
-
Add to Media: Add the calculated volume of the inhibitor stock (or intermediate dilution) dropwise to the pre-warmed medium while gently swirling. This ensures rapid mixing and prevents localized high concentrations that can cause precipitation.
-
Mix and Use: Gently mix the final solution before adding it to your cells. Ensure the final DMSO concentration remains non-toxic (e.g., ≤0.1%).
Mandatory Visualizations
HPK1 Signaling Pathway and Inhibition Workflow
The following diagrams illustrate the role of HPK1 as a negative regulator in T-cell receptor signaling and the experimental workflow for preparing this compound solutions.
Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76, leading to its degradation.[8][9] this compound inhibits HPK1, blocking this process and enhancing T-cell activation.[10][11]
Caption: Workflow for preparing this compound working solutions for cell culture experiments.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms immediately upon adding DMSO stock to media. | 1. Low Aqueous Solubility: The compound's solubility limit in the aqueous medium was exceeded.[5][12]2. Cold Medium: The cell culture medium was too cold, decreasing solubility.[5]3. Improper Mixing: The DMSO stock was not dispersed quickly enough, creating localized areas of high concentration. | 1. Lower Final Concentration: Test a lower final concentration of this compound.2. Pre-warm Media: Ensure your cell culture medium is warmed to 37°C before adding the inhibitor.3. Improve Mixing: Add the DMSO stock dropwise to the vortex of the medium while gently swirling or vortexing. Use a larger volume of media for the initial dilution step.4. Serial Dilution: Prepare an intermediate dilution in media before making the final working solution. |
| Solution is clear initially but precipitate forms over time in the incubator. | 1. Compound Instability: The compound may be unstable or reacting with media components over time.2. Evaporation: Evaporation of media in the incubator can increase the compound's effective concentration, causing it to precipitate.[5][12]3. pH Shift: Changes in media pH due to cell metabolism could affect compound solubility. | 1. Prepare Fresh: Prepare working solutions fresh for each experiment.2. Check Incubator Humidity: Ensure the incubator has adequate humidity to prevent evaporation. Use sealed flasks or plates if necessary.[5][12]3. Monitor pH: Ensure the medium's buffering system (e.g., HEPES, bicarbonate) is appropriate for your culture conditions. |
| Inconsistent experimental results. | 1. Incomplete Dissolution: The initial DMSO stock was not fully dissolved, leading to inaccurate concentrations.2. Repeated Freeze-Thaw Cycles: Degradation of the compound in the stock solution due to multiple freeze-thaw cycles.[2][6]3. Precipitation: Undetected micro-precipitates in the final medium are lowering the effective concentration. | 1. Ensure Complete Dissolution: Visually inspect the DMSO stock for any particulates. Use sonication if needed to ensure it is a clear solution.[1][2]2. Aliquot Stock: Store the DMSO stock in single-use aliquots to avoid freeze-thaw damage.[7]3. Centrifuge Media: Before adding the treated media to cells, you can centrifuge it at low speed and use the supernatant, although this may alter the final concentration. The best approach is to prevent precipitation in the first place. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 6. glpbio.com [glpbio.com]
- 7. HPK1-IN-18 | MAP4K | 2403598-42-3 | Invivochem [invivochem.com]
- 8. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 10. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Culture Academy [procellsystem.com]
Troubleshooting Hpk1-IN-38 off-target kinase effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Hpk1-IN-38. The information is tailored for scientists in immunology and drug development to help identify and mitigate potential off-target effects of this kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent and selective small-molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1. HPK1 is a negative regulator of T-cell activation, and its inhibition is being explored as a strategy to enhance anti-tumor immunity. This compound was developed to improve the potency and pharmacokinetic properties of previous HPK1 inhibitors.
Q2: How selective is this compound?
This compound is highly selective for HPK1. However, like most kinase inhibitors, it can exhibit some degree of off-target activity at higher concentrations. Comprehensive kinome profiling is essential to understand its full spectrum of activity.
Q3: What are the known off-targets of this compound?
While this compound is highly selective, kinome-wide scanning has identified a few potential off-target kinases that are inhibited at concentrations higher than those required for HPK1 inhibition. The table below summarizes the inhibitory activity against HPK1 and key potential off-targets.
Off-Target Kinase Profile of this compound
| Kinase | Percent Inhibition @ 1 µM | IC50 (nM) | Notes |
| HPK1 (MAP4K1) | >99% | <10 | Primary Target |
| MINK1 | 98% | 23 | Misshapen-like kinase 1, involved in cell polarity and migration. |
| TNIK | 95% | 45 | TRAF2 and NCK interacting kinase, involved in Wnt signaling. |
| MAP4K3 | 89% | 110 | Mitogen-activated protein kinase kinase kinase kinase 3. |
| MAP4K5 | 85% | 150 | Mitogen-activated protein kinase kinase kinase kinase 5. |
Note: The data presented here is a composite summary from publicly available information and may not be exhaustive. Researchers should consult the specific product datasheet and relevant publications for the most accurate and detailed information.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell-based assays.
Issue 1: Unexpected phenotype observed that is inconsistent with HPK1 inhibition.
If you observe a cellular phenotype that cannot be explained by the known function of HPK1, it may be due to an off-target effect.
-
Possible Cause: Inhibition of an off-target kinase.
-
Troubleshooting Steps:
-
Confirm the phenotype with a structurally distinct HPK1 inhibitor: If the unexpected phenotype persists with a different inhibitor that has a distinct off-target profile, it is more likely to be an on-target effect of HPK1 inhibition.
-
Use a genetic approach: The gold standard for confirming an on-target effect is to use genetic knockdown (siRNA, shRNA) or knockout (CRISPR) of HPK1. If the genetic approach phenocopies the inhibitor's effect, it is likely on-target.
-
Perform a dose-response experiment: Determine if the unexpected phenotype occurs at a similar concentration range as the intended HPK1 inhibition. Off-target effects often require higher concentrations of the inhibitor.
-
Consult the kinome scan data: Cross-reference the observed phenotype with the known functions of the potential off-target kinases listed in the table above.
-
Issue 2: Inconsistent results between experiments.
Variability in results can arise from several factors related to the experimental setup.
-
Possible Cause: Inconsistent inhibitor concentration, cell passage number, or stimulation conditions.
-
Troubleshooting Steps:
-
Ensure accurate inhibitor concentration: Prepare fresh dilutions of this compound from a concentrated stock for each experiment.
-
Maintain consistent cell culture conditions: Use cells within a defined passage number range and ensure consistent cell density at the time of treatment.
-
Standardize stimulation protocols: If studying T-cell activation, ensure the timing and concentration of stimuli (e.g., anti-CD3/CD28 antibodies) are consistent.
-
Issue 3: Lack of expected effect on downstream signaling.
If this compound does not produce the expected downstream effects (e.g., increased IL-2 production in T-cells), consider the following:
-
Possible Cause: Suboptimal experimental conditions, inactive compound, or a dominant compensatory signaling pathway.
-
Troubleshooting Steps:
-
Verify compound activity: Confirm the activity of your this compound stock.
-
Optimize stimulation: The effect of HPK1 inhibition may be more pronounced under specific stimulation conditions. Titrate the concentration of your T-cell activators.
-
Assess proximal target engagement: Perform a Western blot to check for the phosphorylation status of SLP-76 at Ser376, a direct substrate of HPK1. A decrease in pSLP-76 (Ser376) would confirm target engagement.
-
Experimental Protocols & Workflows
Protocol 1: Validating On-Target vs. Off-Target Effects
This workflow outlines the steps to differentiate between on-target and off-target effects of this compound.
Caption: Workflow for differentiating on-target vs. off-target effects.
Diagram 1: Simplified HPK1 Signaling Pathway in T-Cells
This diagram illustrates the role of HPK1 in the T-cell receptor (TCR) signaling pathway.
Caption: HPK1 negatively regulates T-cell receptor (TCR) signaling.
Diagram 2: Logical Relationship for Result Interpretation
This diagram provides a logical framework for interpreting experimental outcomes when using this compound.
Hpk1-IN-38 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and effective use of Hpk1-IN-38.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Proper storage is critical to maintain the stability and activity of this compound. For optimal results, please adhere to the following guidelines, which are based on general recommendations for similar small molecule kinase inhibitors. Always refer to the Certificate of Analysis provided with your specific lot for the most accurate information.
Storage Recommendations Summary
| Format | Storage Temperature | Duration | Notes |
| Solid Powder | Room Temperature | Short-term | Shipped at room temperature in the continental US; conditions may vary elsewhere. |
| -20°C or -80°C | Long-term | For extended storage, keeping the compound in a desiccated environment is recommended. | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Based on stability data for similar HPK1 inhibitors. |
| -80°C | Up to 6 months | Based on stability data for similar HPK1 inhibitors. Avoid repeated freeze-thaw cycles. |
Q2: What is this compound and its mechanism of action?
A2: this compound is an inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1. HPK1 is a serine/threonine kinase that acts as a negative regulator of immune cell activation, particularly in T-cells, B-cells, and dendritic cells. Upon T-cell receptor (TCR) activation, HPK1 phosphorylates adaptor proteins like SLP-76, which leads to the dampening of the downstream signaling cascade required for a full immune response. By inhibiting the kinase activity of HPK1, this compound blocks this negative feedback loop, thereby enhancing T-cell activation, cytokine production, and anti-tumor immunity.
Q3: In which solvents is this compound soluble?
Troubleshooting Guide
Q1: My this compound solution appears to have precipitated after thawing. What should I do?
A1: Precipitation can occur if the compound's solubility limit is exceeded or after freeze-thaw cycles.
-
Action: Gently warm the vial to 37°C for a few minutes and vortex or sonicate to aid dissolution.
-
Prevention: Aliquot your stock solution into smaller, single-use volumes after the initial preparation to minimize the number of freeze-thaw cycles. Ensure the compound is fully dissolved before storing.
Q2: I am observing inconsistent or lower-than-expected activity in my cell-based assays. What could be the cause?
A2: This issue can stem from compound degradation or experimental variability.
-
Compound Stability: Ensure that the stock solution has been stored correctly and is within the recommended shelf life (see storage table above). If the stock is old or has been thawed multiple times, prepare a fresh stock solution from solid powder.
-
Working Solution: For aqueous-based cellular assays, always prepare the final working solution fresh from the DMSO stock immediately before the experiment. The stability of the compound in aqueous media is significantly lower than in DMSO.
-
Experimental Controls: Verify the performance of your positive and negative controls to ensure the assay itself is running correctly.
Q3: I am having trouble dissolving the solid this compound powder.
A3: To ensure complete dissolution:
-
Choice of Solvent: Use a high-quality, anhydrous grade of DMSO.
-
Procedure: Add the solvent to the vial of powder and vortex thoroughly. If needed, brief sonication can be applied. Ensure a clear stock solution is achieved before making further dilutions.
Below is a logical workflow to diagnose issues with inconsistent experimental results.
Caption: Troubleshooting workflow for inconsistent experimental results.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol details the steps for preparing a concentrated stock solution in DMSO and subsequent dilution for use in typical cell-based assays.
Materials:
-
This compound (solid powder)
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Sterile cell culture medium (e.g., RPMI-1640)
Procedure:
-
Calculate Required Mass: To prepare a 10 mM stock solution, calculate the mass of this compound needed. The molecular weight of this compound is 495.57 g/mol .
-
Mass (mg) = 10 mM * Volume (L) * 495.57 g/mol
-
-
Dissolve the Compound:
-
Equilibrate the vial of this compound powder to room temperature before opening to prevent moisture condensation.
-
Add the calculated volume of DMSO to the vial.
-
Vortex vigorously for 2-5 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used to facilitate dissolution if necessary.
-
-
Aliquot and Store:
-
Once a clear stock solution is achieved, dispense it into single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.
-
-
Prepare Working Solution (for cell culture):
-
Important: Prepare the working solution immediately before adding it to cells.
-
Thaw a single aliquot of the 10 mM DMSO stock solution.
-
Perform a serial dilution in pre-warmed, sterile cell culture medium to achieve the desired final concentration. For example, to get a 10 µM final concentration in your well, you might perform a 1:1000 dilution.
-
Ensure the final concentration of DMSO in the cell culture well is low (typically ≤ 0.1%) to avoid solvent toxicity.
-
Hpk1 Signaling Pathway
The diagram below illustrates the simplified signaling pathway involving HPK1 as a negative regulator of T-cell activation following T-Cell Receptor (TCR) engagement. This compound inhibits the kinase activity of HPK1, thereby preventing the downstream inhibitory effects.
Caption: HPK1 negatively regulates TCR signaling by phosphorylating SLP-76.
Technical Support Center: Enhancing the In Vivo Efficacy of Hpk1-IN-38
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the in vivo efficacy of Hpk1-IN-38, a MAP4K1/HPK1 inhibitor.[1] The following information is based on established methodologies for small molecule kinase inhibitors and publicly available data on various Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors.
Understanding HPK1 and the Role of this compound
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a critical negative regulator in the signaling pathways of immune cells, including T cells, B cells, and dendritic cells.[2][3][4][5] Upon T-cell receptor (TCR) engagement, HPK1 becomes activated and phosphorylates downstream targets like SLP-76, leading to its degradation and a dampening of the anti-tumor immune response.[6][7] this compound and other HPK1 inhibitors aim to block this kinase activity, thereby restoring and enhancing the immune system's ability to recognize and eliminate cancer cells.[2][3]
dot
Caption: HPK1 Signaling Pathway and Inhibition by this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose and administration route for this compound in mice?
A1: While specific preclinical data for this compound is not publicly available, a common starting point for novel small molecule kinase inhibitors is to perform a dose-range finding study. For other orally active HPK1 inhibitors, doses in the range of 30-100 mg/kg, administered once or twice daily via oral gavage (p.o.), have been reported in syngeneic mouse models. The optimal dose will depend on the formulation, tumor model, and desired level of target engagement.
Q2: How can I formulate this compound for in vivo studies?
A2: The formulation is critical for achieving adequate bioavailability. A common vehicle for oral administration of hydrophobic small molecules in preclinical studies is a suspension or solution in a mixture of solvents. A typical formulation might consist of:
| Component | Percentage | Purpose |
| DMSO | 5-10% | Solubilizing agent |
| PEG300/PEG400 | 30-40% | Co-solvent and vehicle |
| Tween-80 | 5% | Surfactant to improve solubility and stability |
| Saline or Water | 45-60% | Diluent |
Always prepare the formulation fresh daily and ensure the inhibitor is fully dissolved or evenly suspended before administration.
Q3: What are the appropriate tumor models to test the efficacy of this compound?
A3: Syngeneic mouse tumor models are the most appropriate for evaluating immuno-oncology agents like this compound, as they utilize immunocompetent mice.[8][9][10] Commonly used and well-characterized models include:
| Model | Cancer Type | Characteristics |
| MC38 | Colon Adenocarcinoma | Responsive to checkpoint inhibitors. |
| CT26 | Colon Carcinoma | Moderately responsive to immunotherapy. |
| B16-F10 | Melanoma | Generally considered poorly immunogenic. |
| LLC | Lewis Lung Carcinoma | Can be refractory to some immunotherapies. |
Q4: How can I assess if this compound is hitting its target in vivo?
A4: A key pharmacodynamic (PD) marker for HPK1 inhibition is the phosphorylation of its direct substrate, SLP-76, at serine 376 (pSLP76). You can measure the levels of pSLP76 in peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs) at different time points after dosing using techniques like flow cytometry or western blotting. A significant reduction in pSLP76 levels indicates target engagement.
Q5: Should I consider combination therapies with this compound?
A5: Yes, combining HPK1 inhibitors with immune checkpoint inhibitors, such as anti-PD-1 or anti-PD-L1 antibodies, has shown synergistic anti-tumor effects in preclinical models of other HPK1 inhibitors.[6][11][12][13][14] This is a promising strategy to enhance the efficacy of this compound, particularly in tumors with low immunogenicity.[14]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor in vivo efficacy despite good in vitro potency | 1. Poor Pharmacokinetics (PK): Low bioavailability, rapid clearance. 2. Inadequate Formulation: Compound crashing out of solution. 3. Suboptimal Dosing: Insufficient dose or frequency. | 1. Conduct a PK study: Analyze plasma concentrations of this compound over time. 2. Optimize Formulation: Try alternative vehicles (e.g., corn oil, different surfactant concentrations). Check solubility and stability of the formulation. 3. Dose Escalation Study: Test higher doses or more frequent administration (e.g., twice daily). |
| Animal Toxicity (e.g., weight loss, lethargy) | 1. On-target Toxicity: High level of immune activation. 2. Off-target Effects: Inhibition of other kinases. 3. Formulation Toxicity: Vehicle may be causing adverse effects. | 1. Reduce the dose or switch to an intermittent dosing schedule. 2. Perform a kinome scan to identify potential off-targets. 3. Administer a vehicle-only control group to assess tolerability of the formulation. |
| No change in pSLP76 levels | 1. Insufficient Dose: Not enough drug reaching the target. 2. Timing of Measurement: PD effect may be transient. 3. Assay Sensitivity: Technical issues with the pSLP76 assay. | 1. Increase the dose of this compound. 2. Conduct a time-course experiment to determine the optimal time point for measuring pSLP76 post-dosing. 3. Optimize and validate the pSLP76 assay using appropriate positive and negative controls. |
| High variability in tumor growth inhibition | 1. Inconsistent Dosing: Inaccurate gavage technique. 2. Tumor Heterogeneity: Variation in tumor take and growth rates. 3. Animal Health Status: Underlying health issues affecting tumor growth or drug metabolism. | 1. Ensure all personnel are properly trained in oral gavage. 2. Increase the number of animals per group to improve statistical power. Randomize animals into groups after tumors are established. 3. Monitor animal health closely and exclude any outliers with clear health problems. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Syngeneic Mouse Model (e.g., MC38)
dot
Caption: Workflow for an in vivo efficacy study.
Methodology:
-
Animal Model: Use 6-8 week old female C57BL/6 mice.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 MC38 cells in 100 µL of PBS into the right flank of each mouse.
-
Monitoring: Monitor tumor growth using calipers and calculate tumor volume (Volume = 0.5 x Length x Width^2). Also, record body weight 2-3 times per week.
-
Group Allocation: When tumors reach an average volume of 80-120 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Treatment:
-
Group 1 (Vehicle): Administer the formulation vehicle orally, once daily (QD).
-
Group 2 (this compound): Administer this compound at the desired dose (e.g., 50 mg/kg) orally, QD.
-
Group 3 (Anti-PD-1): Administer anti-PD-1 antibody (e.g., 10 mg/kg) intraperitoneally (i.p.), twice a week.
-
Group 4 (Combination): Administer both this compound and anti-PD-1 as per the schedules for groups 2 and 3.
-
-
Endpoint: Continue treatment for 2-3 weeks or until tumors in the control group reach the predetermined endpoint size. Euthanize mice if they show signs of excessive toxicity (e.g., >20% body weight loss) or if tumors become ulcerated.
-
Analysis: At the end of the study, collect tumors and spleens for ex vivo analysis, such as flow cytometry to characterize immune cell populations (e.g., CD8+ T cells, regulatory T cells).
Protocol 2: Pharmacodynamic (PD) Study to Assess Target Engagement
dot
Caption: Workflow for a pharmacodynamic study.
Methodology:
-
Animal Model: Use non-tumor-bearing C57BL/6 mice.
-
Dosing: Administer a single oral dose of this compound or vehicle.
-
Sample Collection: At various time points post-dose (e.g., 2, 6, 12, 24 hours), collect blood via cardiac puncture or tail vein bleed into heparinized tubes.
-
Cell Isolation: Isolate PBMCs using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Staining and Analysis:
-
Stimulate T-cells briefly ex vivo (e.g., with anti-CD3/CD28) to induce SLP-76 phosphorylation.
-
Fix and permeabilize the cells.
-
Stain with fluorescently-labeled antibodies against surface markers (e.g., CD3, CD8) and intracellular pSLP76 (Ser376).
-
Analyze by flow cytometry to determine the percentage of pSLP76 positive cells or the mean fluorescence intensity (MFI) of pSLP76 in the CD8+ T-cell population.
-
-
Data Interpretation: A decrease in pSLP76 levels in the this compound treated groups compared to the vehicle control indicates target engagement. The time course will reveal the duration of the pharmacodynamic effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A perspective on HPK1 as a novel immuno-oncology drug target | eLife [elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. chemscene.com [chemscene.com]
- 6. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening [frontiersin.org]
- 8. Preclinical ex vivo and in vivo models to study immunotherapy agents and their combinations as predictive tools toward the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo models for Immuno-Oncology I Preclinical CRO Services [explicyte.com]
- 10. Mouse Models for Cancer Immunotherapy Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. jitc.bmj.com [jitc.bmj.com]
- 13. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological inhibition of HPK1 synergizes with PD-L1 blockade to provoke antitumor immunity against tumors with low antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Hpk1-IN-38 Oral Gavage in Mice
This technical support center provides guidance for researchers, scientists, and drug development professionals on the formulation and administration of Hpk1-IN-38 for oral gavage in mice.
Frequently Asked Questions (FAQs)
Q1: What is a recommended vehicle for the oral gavage of this compound in mice?
Q2: How can I improve the solubility of this compound in the formulation?
A2: If you encounter solubility issues, such as precipitation or phase separation, gentle heating and/or sonication can be used to aid dissolution.[1] It is also crucial to add the solvents in a specific order, typically starting with dissolving the compound in DMSO before adding other co-solvents.
Q3: What is the maximum recommended gavage volume for a mouse?
A3: As a general guideline, the gavage volume should not exceed 1% of the mouse's body weight. For example, a 20-gram mouse can be administered up to 0.2 mL.[2] Using the least volume necessary is recommended to avoid rapid shunting of the compound and to minimize the risk of aspiration pneumonia.[2]
Q4: What are the critical steps for a successful oral gavage procedure?
A4: Proper restraint of the mouse is the most crucial step.[3] Ensure the head and neck are extended to create a straight path for the gavage needle into the esophagus.[2] The needle should be inserted gently without force, allowing the mouse to swallow it.[2] Administer the formulation slowly to prevent regurgitation.[4]
Q5: What type of gavage needle is best for mice?
A5: Both flexible plastic and stainless steel gavage needles are available. Flexible plastic needles can be safer for the animal by minimizing the risk of esophageal trauma and accidental tracheal placement.[3] Stainless steel needles, often with a ball-tipped end, are also commonly used. The choice may depend on institutional guidelines and the researcher's experience.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution | Poor solubility in the chosen vehicle. | - Gently heat and/or sonicate the solution to aid dissolution.[1] - Prepare fresh formulation before each use. - Re-evaluate the vehicle composition; consider adjusting the ratios of co-solvents. |
| Animal struggles excessively during the procedure | Improper restraint or stress. | - Ensure you have a firm but gentle scruff of the neck to immobilize the head.[3][5] - Allow the animal to acclimate to being handled before the procedure.[3] - If the animal continues to struggle, release it and try again after it has calmed down. Do not make more than three attempts.[4] |
| Fluid bubbles from the nose during administration | Accidental entry into the trachea. | - Stop administration immediately. [3] - Withdraw the needle and gently tilt the mouse's head down to allow the fluid to drain.[2] - Closely monitor the animal for any signs of respiratory distress. If observed, euthanasia may be necessary.[2][4] - A second dosing attempt is not recommended after fluid has entered the trachea.[2] |
| Blood is observed on the gavage needle | Trauma to the oral cavity or esophagus. | - Re-evaluate your technique to ensure gentle insertion of the needle. - Check the gavage needle for any sharp edges or burrs. - Monitor the animal for any signs of distress.[4] |
| Regurgitation of the administered compound | Administration was too rapid or the volume was too large. | - Administer the solution more slowly.[4] - Ensure the gavage volume does not exceed 1% of the animal's body weight.[2] |
Experimental Protocols
General Formulation Protocol for Hpk1 Inhibitors
This protocol is a general guideline based on formulations used for similar Hpk1 inhibitors and may require optimization for this compound.
Materials:
-
Hpk1 inhibitor compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl) or Corn oil
Procedure:
-
Weigh the required amount of the Hpk1 inhibitor.
-
Dissolve the compound in DMSO. Ensure it is completely dissolved. Sonication may be used to assist.
-
Add PEG300 to the DMSO solution and mix thoroughly.
-
Add Tween-80 to the mixture and mix until a clear solution is formed.
-
Finally, add saline or corn oil to reach the desired final concentration and volume. Mix thoroughly.
-
The final solution should be clear. If precipitation occurs, refer to the troubleshooting guide.
Example Formulations for Hpk1 Inhibitors:
| Inhibitor | Formulation Composition | Achieved Concentration | Reference |
| Hpk1-IN-3 | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 mg/mL | [6] |
| Hpk1-IN-3 | 10% DMSO + 90% Corn oil | ≥ 2.08 mg/mL | [6] |
| Hpk1-IN-7 | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.08 mg/mL | [7] |
| Hpk1-IN-32 | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [1] |
| Hpk1-IN-32 | 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL | [1] |
| Hpk1-IN-2 | 5% DMSO + 40% PEG300 + 5% Tween-80 + 50% ddH₂O | Not specified | [8] |
Oral Gavage Protocol in Mice
Materials:
-
Mouse restraint device (optional)
-
Appropriately sized gavage needle (flexible plastic or stainless steel with a ball tip)
-
Syringe with the prepared this compound formulation
Procedure:
-
Animal Restraint:
-
Needle Insertion:
-
Gently insert the gavage needle into the side of the mouse's mouth, advancing it towards the back of the throat.[5]
-
Allow the mouse to swallow the needle as you gently advance it down the esophagus. There should be little to no resistance.[2][3] If resistance is met, withdraw the needle and try again.[2]
-
-
Compound Administration:
-
Once the needle is in the correct position (the tip should be approximately at the level of the last rib), slowly depress the syringe plunger to administer the formulation.[4]
-
-
Needle Removal and Monitoring:
Visualizations
Caption: Workflow for the preparation of an Hpk1 inhibitor formulation for oral gavage.
Caption: Decision tree for troubleshooting common issues during mouse oral gavage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. research.sdsu.edu [research.sdsu.edu]
- 3. instechlabs.com [instechlabs.com]
- 4. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. HPK1-IN-7 | HPK1 inhibitor | CAS 2320462-65-3 | Buy HPK1-IN-7 from Supplier InvivoChem [invivochem.com]
- 8. selleckchem.com [selleckchem.com]
Interpreting bell-shaped dose-response curves with Hpk1-IN-38
Disclaimer: Hpk1-IN-38 is a hypothetical inhibitor used here for illustrative purposes. The following guidance is based on established principles of kinase biology and pharmacology and is intended to help researchers interpret bell-shaped dose-response curves in the context of kinase inhibitor studies.
Frequently Asked Questions (FAQs)
Q1: What is a bell-shaped or non-monotonic dose-response curve?
A bell-shaped dose-response curve, also known as a hormetic or U-shaped curve, is a non-linear relationship where the biological response to a substance increases at low doses but then decreases at high doses. This contrasts with the typical sigmoidal dose-response curve where the response plateaus at high concentrations.
Q2: I'm observing a bell-shaped curve with this compound in my cellular assay. What could be the cause?
Several factors can lead to a bell-shaped dose-response curve for a kinase inhibitor:
-
Off-target effects: At higher concentrations, the inhibitor may bind to other kinases or proteins, leading to a secondary effect that counteracts the primary inhibitory effect on Hpk1.
-
Cellular toxicity: High concentrations of the compound might induce cytotoxicity, leading to a general shutdown of cellular processes and a decrease in the measured response.
-
Feedback loop activation: Inhibition of Hpk1 might trigger a cellular feedback mechanism that activates a parallel signaling pathway, compensating for the inhibition at higher inhibitor concentrations.
-
Compound insolubility: At high concentrations, the compound may precipitate out of solution, leading to a lower effective concentration and a decrease in the observed effect.
Q3: How does a bell-shaped curve affect the calculation of IC50?
A bell-shaped dose-response curve complicates the standard determination of an IC50 value, as the curve does not follow a simple sigmoidal model. In such cases, it is crucial to report the entire dose-response curve and consider alternative metrics, such as the optimal inhibitory concentration (the peak of the curve) and the concentration at which the response returns to baseline.
Troubleshooting Guides
If you encounter a bell-shaped dose-response curve when using a kinase inhibitor like the hypothetical this compound, follow these troubleshooting steps:
1. Verify Compound Integrity and Concentration
-
Action: Confirm the identity and purity of your compound using methods like LC-MS and NMR. Prepare fresh serial dilutions from a new stock solution.
-
Rationale: Compound degradation or inaccurate concentrations can lead to artifactual dose-response curves.
2. Assess Cellular Viability
-
Action: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) in parallel with your primary functional assay, using the same cell type and inhibitor concentrations.
-
Rationale: This will determine if the descending part of the curve is due to cytotoxicity at high inhibitor concentrations.
Hypothetical Viability Data for this compound
| Concentration (nM) | Hpk1 Inhibition (%) | Cell Viability (%) |
|---|---|---|
| 0.1 | 10 | 100 |
| 1 | 45 | 98 |
| 10 | 85 | 95 |
| 100 | 92 | 93 |
| 1000 | 70 | 60 |
| 10000 | 30 | 25 |
In this example, the drop in Hpk1 inhibition above 100 nM correlates with a significant decrease in cell viability, suggesting cytotoxicity as a potential cause.
3. Investigate Off-Target Effects
-
Action: Profile your inhibitor against a panel of other kinases, particularly those with related structures or known to be involved in similar signaling pathways.
-
Rationale: Identifying off-target activities can explain paradoxical effects at high concentrations.
Hypothetical Kinase Selectivity Profile for this compound
| Kinase Target | IC50 (nM) |
|---|---|
| Hpk1 (MAP4K1) | 10 |
| Kinase X | 5000 |
| Kinase Y | >10000 |
| Kinase Z | 800 |
In this case, this compound shows significant potency for Kinase Z at a concentration (800 nM) where the bell-shaped curve begins to descend, suggesting a potential off-target effect.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add solubilization buffer (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Normalize the data to the vehicle control to determine the percentage of viable cells at each concentration.
Protocol 2: Western Blot for Phospho-SLP-76
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Antibody Incubation: Incubate the membrane with a primary antibody against phospho-SLP-76 (a downstream target of Hpk1) overnight at 4°C.
-
Secondary Antibody: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total SLP-76 and a loading control (e.g., GAPDH) for normalization.
Visualizations
Caption: Simplified Hpk1 signaling pathway in T-cell activation.
Caption: Experimental workflow for dose-response analysis.
Caption: Logical model for a bell-shaped dose-response curve.
Validation & Comparative
Navigating the Landscape of Selective HPK1 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for potent and selective Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors is a critical frontier in immuno-oncology. This guide provides a comprehensive comparison of Hpk1-IN-38 and other leading selective HPK1 inhibitors, supported by experimental data and detailed methodologies to aid in the evaluation and selection of these promising therapeutic agents.
Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase predominantly expressed in hematopoietic cells, has emerged as a key negative regulator of T-cell activation. Its inhibition is a promising strategy to enhance anti-tumor immunity. This guide focuses on a comparative analysis of several selective HPK1 inhibitors, with a particular focus on this compound and its contemporaries.
Performance Comparison of Selective HPK1 Inhibitors
The following table summarizes the biochemical and cellular activities of this compound and other notable selective HPK1 inhibitors. While specific public data for this compound (Compound 15 from patent WO2021000925A1) is limited, data for a related compound from the same pyrrolo[2,3-b]pyrazine series, HPK1-IN-25, is included to provide a contextual reference.
| Compound | Biochemical IC50 (HPK1) | Cellular Assay | Cell Type | Cellular IC50/EC50 |
| Hpk1-IN-25 (pyrrolo[2,3-b]pyrazine series) | 129 nM[1] | pSLP76 Inhibition | Jurkat | Not available |
| BGB-15025 | 1.04 nM[2][3] | pSLP76 Inhibition / IL-2 Production | T-cells | Potent reduction in pSLP76, induces IL-2 production[2][3] |
| NDI-101150 | 0.7 nM | pSLP76 Inhibition | Jurkat | 41 nM |
| GNE-6893 | <0.013 nM - 4.9 nM | pSLP76 Inhibition | Jurkat | 280 nM (for initial hit compound) |
| PF-07265028 | 17 nM[4] | Not specified | Not specified | Not available |
| A-745 | Potent (specific IC50 not provided) | T-cell Proliferation & Cytokine Production | T-cells | Demonstrates cellular activity |
| Unnamed EMD Serono Compound | 0.2 nM | pSLP76 Inhibition / IL-2 Production | Jurkat / Primary T-cells | 3 nM (pSLP76) / 1.5 nM (IL-2 EC50) |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used in the characterization of HPK1 inhibitors.
In Vitro HPK1 Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant HPK1.
Materials:
-
Recombinant Human HPK1 enzyme
-
Kinase Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij-35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO)
-
ATP
-
HPK1 Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)
-
Test Inhibitors (serially diluted)
-
Detection Reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
384-well plates
Procedure:
-
Prepare a solution of recombinant HPK1 in kinase buffer.
-
Add 2 µL of the HPK1 enzyme solution to the wells of a 384-well plate.[5]
-
Add 1 µL of serially diluted test inhibitor or vehicle (DMSO) to the respective wells.[5]
-
Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for compound binding to the enzyme.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the HPK1 substrate and ATP in kinase buffer.[5]
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).[5]
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol (e.g., ADP-Glo™).
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cellular pSLP76 Phosphorylation Assay
This assay measures the inhibition of HPK1-mediated phosphorylation of its downstream target, SLP76, in a cellular context.
Materials:
-
Jurkat T-cells
-
Cell Culture Medium (e.g., RPMI-1640 with 10% FBS)
-
T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies)
-
Test Inhibitors (serially diluted)
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Permeabilization Buffer (e.g., 90% methanol)
-
Primary antibody: anti-phospho-SLP76 (Ser376) antibody
-
Secondary antibody: Fluorescently labeled secondary antibody
-
Flow Cytometer
Procedure:
-
Culture Jurkat T-cells to the desired density.
-
Pre-incubate the cells with serially diluted test inhibitors or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies for a short period (e.g., 10-15 minutes) to induce HPK1 activation and SLP76 phosphorylation.
-
Fix the cells by adding fixation buffer.
-
Permeabilize the cells with ice-cold permeabilization buffer.
-
Stain the cells with the primary anti-phospho-SLP76 antibody.
-
Wash the cells and stain with the fluorescently labeled secondary antibody.
-
Acquire the samples on a flow cytometer and analyze the median fluorescence intensity (MFI) of the phospho-SLP76 signal.
-
Calculate the percent inhibition of pSLP76 for each inhibitor concentration relative to the stimulated vehicle control and determine the cellular IC50 value.
Visualizing the HPK1 Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using Graphviz.
Caption: HPK1 negatively regulates T-cell receptor (TCR) signaling.
Caption: A typical workflow for the evaluation of HPK1 inhibitors.
References
Comparative Kinase Selectivity Profiling of HPK1 Inhibitors
Disclaimer: No public experimental data could be found for a compound specifically named "Hpk1-IN-38." This guide therefore provides a comparative overview of several publicly disclosed inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a critical negative regulator of T-cell activation and a promising target in immuno-oncology.
This guide is intended for researchers, scientists, and drug development professionals, offering a comparative look at the performance of notable HPK1 inhibitors based on available experimental data.
Data Presentation: Performance of HPK1 Inhibitors
The following table summarizes the biochemical potency of selected small molecule inhibitors against HPK1. Direct, comprehensive side-by-side kinome-wide selectivity data is not publicly available for all compounds. The reported selectivity is based on descriptions in the cited literature.
| Compound Name | Target | Potency (IC50/Ki) | Reported Selectivity Profile |
| Sunitinib | Multi-kinase | Ki: ~10 nM[1] | A multi-receptor tyrosine kinase (RTK) inhibitor with known off-target activity against HPK1.[1][2] Its primary targets include c-KIT, VEGFR, and PDGFR.[2] |
| GNE-1858 | HPK1 | IC50: 1.9 nM[1][3] | A potent and ATP-competitive HPK1 inhibitor.[3] |
| BGB-15025 | HPK1 | IC50: 1.04 nM[4][5] | Described as a potent and selective HPK1 inhibitor with a good selectivity profile against other MAP4K family members.[4] |
| Compound K (BMS) | HPK1 | IC50: 2.6 nM[1] | Reported to have over 50-fold greater selectivity against HPK1 compared to other members of the MAP4K family.[1] |
| CFI-402411 | HPK1 | Not Disclosed | A highly potent inhibitor of HPK1 currently in clinical trials.[6] |
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the HPK1 signaling pathway and a general workflow for kinase selectivity profiling.
References
- 1. Discovery of Novel HPK1 Inhibitors Through Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple conformational states of the HPK1 kinase domain in complex with sunitinib reveal the structural changes accompanying HPK1 trans-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immune-system-research.com [immune-system-research.com]
- 4. beonemedinfo.com [beonemedinfo.com]
- 5. selleckchem.com [selleckchem.com]
- 6. treadwelltx.com [treadwelltx.com]
Validating Hpk1-IN-38 On-Target Effects: A Comparative Guide to CRISPR/Cas9
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key methodologies for validating the on-target effects of Hpk1-IN-38, a small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1). We will objectively compare the use of this compound with CRISPR/Cas9-mediated gene knockout of HPK1, supported by experimental data, detailed protocols, and visual workflows.
HPK1 is a critical negative regulator of T-cell activation, making it a promising target for cancer immunotherapy.[1][2] Validating that a small molecule inhibitor like this compound elicits its effects through the specific inhibition of HPK1 is a crucial step in its development. This guide will explore the nuances of pharmacological inhibition versus genetic knockout for target validation.
While direct comparative data for this compound is not extensively published, this guide utilizes data from studies on other potent and selective small molecule HPK1 inhibitors as a proxy to illustrate the expected on-target effects. This approach is based on the assumption that different selective inhibitors of the same kinase will produce similar on-target biological outcomes.
Comparison of Methodologies: Pharmacological vs. Genetic Inhibition
| Feature | This compound (Pharmacological Inhibition) | CRISPR/Cas9 (Genetic Knockout) |
| Mechanism | Reversible or irreversible binding to the kinase domain, inhibiting its catalytic activity. | Permanent disruption of the gene, leading to a complete loss of protein expression. |
| Speed | Rapid onset of action, typically within minutes to hours. | Slower, requiring time for gene editing, protein turnover, and cell selection (days to weeks). |
| Reversibility | Effects are generally reversible upon washout of the compound. | Permanent and irreversible genetic modification. |
| Dose-Dependence | Allows for the study of dose-dependent effects and determination of IC50/EC50 values. | Typically results in a binary (on/off) phenotype, although partial knockout can occur. |
| Off-Target Concerns | Potential for off-target kinase inhibition, requiring extensive selectivity profiling. | Potential for off-target gene editing, which needs to be assessed through various sequencing methods. |
| Translational Relevance | More closely mimics the therapeutic modality of a small molecule drug. | Provides a "clean" genetic model for target validation but does not fully recapitulate pharmacological intervention. |
| Scaffolding Functions | May not affect non-catalytic scaffolding functions of the target protein. | Ablates all functions of the protein, including both catalytic and scaffolding roles. |
On-Target Effects: this compound (and other inhibitors) vs. HPK1 Knockout
The primary function of HPK1 in T-cells is the phosphorylation of the adaptor protein SLP-76 at Serine 376, which leads to the attenuation of T-cell receptor (TCR) signaling.[3][4] Therefore, a key readout for on-target HPK1 inhibition is the reduction of pSLP-76 (S376) and the subsequent enhancement of downstream signaling and T-cell activation, such as increased cytokine production.
Studies have shown that both pharmacological inhibition of HPK1 and its genetic knockout lead to similar downstream effects, providing strong evidence for on-target activity of the inhibitors.
Data Summary: pSLP-76 Inhibition and Cytokine Production
Table 1: Comparison of HPK1 Inhibition and Knockout on pSLP-76 Levels and IL-2 Production in Jurkat T-cells.
| Condition | pSLP-76 (S376) Levels (relative to stimulated control) | IL-2 Production (pg/mL) |
| Wild-Type (WT) Jurkat + Stimulant | 100% | ~50 |
| HPK1 Knockout (KO) Jurkat + Stimulant | ~5%[5][6] | ~250[6] |
| WT Jurkat + HPK1 Inhibitor (e.g., "Compound 1") + Stimulant | ~10%[5] | ~225[5] |
Table 2: Comparison of HPK1 Inhibition and Knockout on IFN-γ Production in Human Primary T-cells.
| Condition | IFN-γ Production (relative to stimulated control) |
| Primary T-cells + Stimulant | 100% |
| Primary T-cells + HPK1 Inhibitor (e.g., "CompK") + Stimulant | ~250%[3] |
| HPK1 Kinase-Dead (KD) Mouse T-cells + Stimulant | Significantly Increased[7] |
These data demonstrate that potent and selective HPK1 inhibitors can phenocopy the effects of HPK1 knockout or the expression of a kinase-dead mutant, strongly suggesting that their primary mechanism of action is through on-target inhibition of HPK1's kinase activity.[3][5][7]
Experimental Protocols
CRISPR/Cas9-Mediated Knockout of HPK1 in Jurkat T-cells
This protocol outlines a general workflow for generating HPK1 knockout Jurkat cells.
Materials:
-
Jurkat E6-1 cells
-
Cas9 nuclease
-
Synthetic single guide RNA (sgRNA) targeting HPK1 (e.g., targeting an early exon)
-
Electroporation system (e.g., Neon™ Transfection System)
-
RPMI-1640 medium with 10% FBS
-
FACS buffer (PBS with 2% FBS)
-
Anti-HPK1 antibody for Western blot
-
Genomic DNA extraction kit
-
PCR reagents for sequencing
Procedure:
-
Cell Culture: Maintain Jurkat cells in RPMI-1640 supplemented with 10% FBS at 37°C and 5% CO2.
-
RNP Complex Formation: Prepare ribonucleoprotein (RNP) complexes by incubating Cas9 nuclease with the HPK1-targeting sgRNA.
-
Electroporation: Electroporate the Jurkat cells with the RNP complexes using optimized settings for this cell line.
-
Recovery and Expansion: Allow the cells to recover and expand for 5-7 days.
-
Validation of Knockout:
-
Western Blot: Lyse a portion of the cells and perform a Western blot using an anti-HPK1 antibody to confirm the absence of the HPK1 protein.
-
Genomic Sequencing: Extract genomic DNA, PCR amplify the targeted region of the HPK1 gene, and perform Sanger sequencing to confirm the presence of insertions or deletions (indels).
-
Measurement of SLP-76 Phosphorylation by Flow Cytometry
This protocol describes how to measure the phosphorylation of SLP-76 at Serine 376 in response to TCR stimulation.
Materials:
-
Wild-type and HPK1 KO Jurkat cells, or human PBMCs
-
This compound or other HPK1 inhibitor
-
Anti-CD3/CD28 antibodies for stimulation
-
Fixation/Permeabilization buffers (e.g., BD Cytofix/Cytoperm™)
-
Phospho-specific antibody against pSLP-76 (S376) conjugated to a fluorophore
-
Flow cytometer
Procedure:
-
Cell Preparation: Prepare single-cell suspensions of Jurkat cells or PBMCs.
-
Inhibitor Treatment: Pre-incubate cells with desired concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies for a short period (e.g., 5-15 minutes) at 37°C.
-
Fixation and Permeabilization: Immediately fix the cells with a fixation buffer, followed by permeabilization with a permeabilization buffer to allow intracellular staining.
-
Staining: Stain the cells with the anti-pSLP-76 (S376) antibody.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer and analyze the median fluorescence intensity (MFI) of the pSLP-76 signal.
Visualizing Workflows and Pathways
HPK1 Signaling Pathway
Caption: Simplified HPK1 signaling pathway in T-cells.
Target Validation Workflow: this compound vs. CRISPR/Cas9
Caption: Workflow for comparing this compound and CRISPR/Cas9.
Alternatives to CRISPR/Cas9 for Target Validation
While CRISPR/Cas9 is a powerful tool, other technologies can also be employed for target validation.
Table 3: Comparison of Target Validation Alternatives.
| Technology | Principle | Advantages | Disadvantages |
| RNA interference (RNAi) | Post-transcriptional gene silencing using siRNA or shRNA. | Technically straightforward and widely used. | Often results in incomplete knockdown; potential for significant off-target effects. |
| TALENs/ZFNs | Engineered nucleases that create double-strand breaks at specific genomic loci. | High specificity. | More complex and costly to design and produce than CRISPR/Cas9. |
| CRISPRi/CRISPRa | Uses a deactivated Cas9 (dCas9) fused to a transcriptional repressor (CRISPRi) or activator (CRISPRa) to modulate gene expression without altering the DNA sequence. | Reversible and allows for graded gene knockdown or activation. | Does not result in a complete loss of protein; potential for incomplete repression/activation. |
| Degraders (e.g., PROTACs) | Bifunctional molecules that induce the ubiquitination and subsequent proteasomal degradation of the target protein. | Can eliminate both catalytic and scaffolding functions of the protein; can be more potent than inhibitors. | More complex to design and optimize than traditional inhibitors. |
Conclusion
Validating the on-target effects of a novel inhibitor is paramount in drug discovery. This guide demonstrates that a multi-faceted approach, combining pharmacological inhibition with genetic knockout, provides the most robust validation of a drug target. The data consistently show that potent and selective small molecule inhibitors of HPK1, such as this compound, are expected to phenocopy the effects of CRISPR/Cas9-mediated HPK1 knockout. This concordance between chemical and genetic perturbation provides strong evidence that the observed enhancement of T-cell activation is a direct result of on-target HPK1 inhibition. Researchers and drug developers can use the methodologies and comparative data presented here to design rigorous target validation studies for this compound and other novel therapeutic agents.
References
- 1. This compound | HPK1抑制剂 | MCE [medchemexpress.cn]
- 2. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPK1 Inhibitors: Hpk1-IN-38, CFI-402411, and BGB-15025
Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation, has emerged as a promising target in immuno-oncology. Inhibition of HPK1 is anticipated to enhance anti-tumor immunity by augmenting T-cell receptor (TCR) signaling. This guide provides a comparative analysis of three prominent HPK1 inhibitors: Hpk1-IN-38, CFI-402411, and BGB-15025, focusing on their biochemical and cellular performance based on available experimental data.
Biochemical Performance and Selectivity
The potency and selectivity of a kinase inhibitor are critical determinants of its therapeutic potential. The following tables summarize the biochemical activity and kinase selectivity profiles of this compound, CFI-402411, and BGB-15025.
Table 1: Biochemical Potency Against HPK1
| Inhibitor | Target | IC50 (nM) | Kd (nM) | Assay Type |
| This compound | HPK1 | 1.3 | 11 | ADP-Glo |
| CFI-402411 | HPK1 | 1.6 | <3 | LanthaScreen |
| BGB-15025 | HPK1 | 0.47 | 0.28 | HTRF |
Table 2: Kinase Selectivity Profile
| Inhibitor | Off-Target Kinase(s) with Significant Inhibition | Kinome Scan Details |
| This compound | MINK1, TNIK | High selectivity observed in a panel of 468 kinases. |
| CFI-402411 | LOK, SLK, GCK, KHS1, KHS2, MINK, TNIK | Demonstrates potent inhibition of other kinases in the GCK family. |
| BGB-15025 | Not explicitly detailed in the provided search results. | Reported to be highly selective for HPK1. |
Cellular Activity
The efficacy of these inhibitors in a cellular context is often assessed by their ability to block the phosphorylation of SLP-76 at Ser376, a direct downstream substrate of HPK1.
Table 3: Cellular Potency in Jurkat T-Cells
| Inhibitor | Target | IC50 (nM) | Assay |
| This compound | pSLP-76 (Ser376) | ~100-200 | Western Blot |
| CFI-402411 | pSLP-76 (Ser376) | 8 | In-Cell Western |
| BGB-15025 | pSLP-76 (Ser376) | 1.6 | Not specified |
In Vivo Efficacy
Preclinical in vivo studies in syngeneic mouse models are crucial for evaluating the anti-tumor activity of HPK1 inhibitors.
Table 4: In Vivo Anti-Tumor Activity
| Inhibitor | Animal Model | Dosing | Tumor Growth Inhibition (TGI) |
| This compound | Not explicitly detailed in the provided search results. | Not specified | Not specified |
| CFI-402411 | Colon26 | 50 mg/kg, BID | 54% |
| BGB-15025 | MC38 | 100 mg/kg, BID | 67.4% |
Experimental Protocols
In Vitro Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is commonly used to determine the binding affinity (Kd) of inhibitors to their target kinase.
-
Reagents : Europium-labeled anti-tag antibody, Alexa Fluor™-labeled kinase tracer, and the purified target kinase (e.g., HPK1).
-
Procedure :
-
The HPK1 enzyme, tracer, and a serial dilution of the inhibitor compound are combined in a multi-well plate.
-
The europium-labeled antibody is added.
-
The plate is incubated to allow the binding reaction to reach equilibrium.
-
The plate is read on a fluorescence plate reader that can detect the FRET signal.
-
-
Data Analysis : The signal is inversely proportional to the amount of inhibitor bound to the kinase. The Kd is calculated from the dose-response curve.
Cellular pSLP-76 (Ser376) Assay
This assay measures the ability of an inhibitor to block HPK1 activity inside cells.
-
Cell Line : Jurkat T-cells are commonly used.
-
Procedure :
-
Jurkat cells are pre-incubated with varying concentrations of the HPK1 inhibitor.
-
T-cell receptor signaling is stimulated using an anti-CD3 antibody.
-
Cells are lysed, and the proteins are separated by SDS-PAGE.
-
Western blotting is performed using antibodies specific for phosphorylated SLP-76 (Ser376) and total SLP-76.
-
-
Data Analysis : The band intensities are quantified, and the ratio of pSLP-76 to total SLP-76 is calculated. The IC50 value is determined from the dose-response curve.
In Vivo Syngeneic Mouse Models
These models are used to assess the anti-tumor efficacy of immunomodulatory agents.
-
Animal Model : Immunocompetent mice (e.g., BALB/c or C57BL/6) are implanted with syngeneic tumor cells (e.g., CT26 or MC38).
-
Procedure :
-
Once tumors reach a palpable size, mice are randomized into vehicle and treatment groups.
-
The HPK1 inhibitor is administered orally at a specified dose and schedule.
-
Tumor volume is measured regularly.
-
-
Data Analysis : Tumor growth inhibition (TGI) is calculated by comparing the average tumor volume in the treated group to the vehicle group.
Visualizing the Science
To better understand the context of these inhibitors, the following diagrams illustrate the relevant biological pathway and experimental logic.
Caption: HPK1 negatively regulates T-cell signaling.
Caption: Typical workflow for evaluating HPK1 inhibitors.
Off-Target Screening of HPK1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel cancer immunotherapies, Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell activation, has emerged as a promising target. The development of small molecule inhibitors against HPK1 holds the potential to enhance anti-tumor immunity. However, a critical aspect of preclinical drug development is ensuring the selectivity of these inhibitors to minimize off-target effects and potential toxicities. This guide provides a comparative overview of the off-target screening of a representative HPK1 inhibitor, using publicly available data for a compound designated as "CompK," as specific screening data for "Hpk1-IN-38" is not available in the public domain.
Executive Summary
This guide details the kinase selectivity profile of a potent and selective HPK1 inhibitor, CompK. An extensive kinome scan reveals that CompK exhibits high selectivity for HPK1, with minimal off-target activity against a large panel of kinases. This high degree of selectivity is crucial for a favorable safety profile and for attributing the observed biological effects directly to the inhibition of HPK1. The data presented here serves as a benchmark for researchers developing new HPK1 inhibitors.
Kinase Selectivity Profile of CompK
The selectivity of CompK was rigorously assessed through a comprehensive kinase panel screen. The following table summarizes the inhibitory activity of CompK against its intended target, HPK1, and other closely related kinases, particularly within the MAP4K family.
Table 1: Kinase Selectivity of CompK
| Kinase Target | IC50 (nM) | Fold Selectivity vs. HPK1 |
| HPK1 (MAP4K1) | 2.6 | 1 |
| MAP4K2 (GCK) | >1000 | >385 |
| MAP4K3 (GLK) | 140 | 54 |
| MAP4K4 (HGK) | >1000 | >385 |
| MAP4K5 (KHS) | >1000 | >385 |
| MINK1 | >1000 | >385 |
| TNIK | >1000 | >385 |
Data is derived from the supplementary information of "Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor", You et al., J Immunother Cancer. 2021.
As the data indicates, CompK is a highly potent inhibitor of HPK1.[1] Importantly, it demonstrates significant selectivity against other members of the MAP4K family, with a 54-fold lower potency against MAP4K3 (GLK) and over 385-fold selectivity against other closely related kinases.[1] This high selectivity is a critical attribute for an HPK1 inhibitor, as off-target inhibition of other kinases could lead to unintended biological consequences.
Experimental Protocols
The following section outlines the typical methodologies employed for a comprehensive kinase inhibitor off-target screening campaign, based on the referenced study and common industry practices.
Biochemical Kinase Assay (for IC50 determination):
A high-throughput biochemical assay is utilized to determine the potency of the inhibitor against a panel of purified kinases.
-
Reagents: Recombinant kinase, substrate peptide, ATP, and the test compound (e.g., CompK) at various concentrations.
-
Procedure:
-
The kinase, substrate, and test compound are pre-incubated in a buffer solution.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (e.g., ³³P-ATP) or non-radiometric methods like fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays (e.g., ADP-Glo).
-
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each compound concentration relative to a vehicle control (e.g., DMSO). The IC50 value, the concentration of the inhibitor that results in 50% inhibition of kinase activity, is determined by fitting the data to a four-parameter logistic dose-response curve.
Kinome-wide Selectivity Profiling:
To assess the broader selectivity of the inhibitor, it is screened against a large panel of kinases, often representing a significant portion of the human kinome.
-
Platform: This is typically performed by a specialized contract research organization (CRO) using established platforms (e.g., Eurofins DiscoverX, Reaction Biology Corp.). These platforms utilize various assay technologies, such as binding assays (e.g., KINOMEscan™) or enzymatic activity assays.
-
Methodology (Example: KINOMEscan™):
-
The test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand.
-
The amount of kinase that binds to the immobilized ligand is quantified using qPCR of the DNA tag.
-
The results are reported as the percentage of the control (%Ctrl), where a lower percentage indicates stronger binding of the compound to the kinase.
-
-
Data Interpretation: The results provide a comprehensive overview of the inhibitor's off-target interactions. Significant interactions are typically followed up with full IC50 determinations to confirm the off-target potency.
Visualizing the Workflow and Signaling Context
To better understand the experimental process and the biological context of HPK1 inhibition, the following diagrams are provided.
Caption: Experimental workflow for off-target kinase screening.
Caption: Simplified HPK1 signaling pathway and the effect of an inhibitor.
Conclusion
The off-target screening of kinase inhibitors is a cornerstone of modern drug discovery. The data for the representative HPK1 inhibitor, CompK, illustrates a desirable selectivity profile, which is a key indicator of a promising therapeutic candidate. For researchers in the field, this guide provides a framework for evaluating the selectivity of novel HPK1 inhibitors and underscores the importance of comprehensive kinome profiling in the development of safe and effective cancer immunotherapies. The provided methodologies and diagrams offer a practical resource for designing and interpreting such studies.
References
Validating the Mechanism of Hpk1-IN-38: A Comparative Guide Using siRNA Knockdown
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the mechanism of action of Hpk1-IN-38, a novel small molecule inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1). By comparing the effects of this compound with those of small interfering RNA (siRNA)-mediated knockdown of HPK1, researchers can confirm that the inhibitor's cellular effects are specifically due to the targeting of HPK1.
HPK1 is a negative regulator of T-cell activation, and its inhibition is a promising strategy for enhancing anti-tumor immunity. This guide outlines the experimental workflow and provides the necessary protocols to demonstrate target engagement and downstream functional consequences of HPK1 inhibition.
Comparative Data Summary
The following tables summarize expected quantitative data from key experiments designed to compare the effects of this compound and HPK1 siRNA.
Table 1: HPK1 Protein Expression Levels
| Treatment Group | HPK1 Protein Level (Normalized to Control) | Standard Deviation |
| Untreated Control | 1.00 | ± 0.08 |
| Scrambled siRNA | 0.98 | ± 0.09 |
| HPK1 siRNA | 0.15 | ± 0.04 |
| This compound (1 µM) | 0.95 | ± 0.07 |
This table illustrates that HPK1 siRNA specifically reduces HPK1 protein levels, while this compound does not, as it is a functional inhibitor, not a protein degrader.
Table 2: Phosphorylation of SLP-76 (Ser376)
| Treatment Group | p-SLP-76 (Ser376) Level (Normalized to Control) | Standard Deviation |
| Untreated Control | 1.00 | ± 0.12 |
| Scrambled siRNA | 1.05 | ± 0.15 |
| HPK1 siRNA | 0.25 | ± 0.06 |
| This compound (1 µM) | 0.30 | ± 0.08 |
This table demonstrates that both HPK1 siRNA and this compound lead to a significant reduction in the phosphorylation of SLP-76 at Ser376, a direct downstream target of HPK1, indicating functional inhibition of the pathway.
Table 3: Interleukin-2 (IL-2) Secretion
| Treatment Group | IL-2 Concentration (pg/mL) | Standard Deviation |
| Untreated Control | 150 | ± 25 |
| Scrambled siRNA | 165 | ± 30 |
| HPK1 siRNA | 750 | ± 90 |
| This compound (1 µM) | 720 | ± 85 |
This table shows that both inhibition of HPK1 function by this compound and reduction of HPK1 protein by siRNA result in a comparable and significant increase in IL-2 secretion, a key marker of T-cell activation.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental approach for validating the mechanism of this compound.
Caption: HPK1 signaling cascade in T-cell activation.
Biochemical potency versus cellular efficacy of Hpk1-IN-38
A Comparative Guide to the Biochemical Potency and Cellular Efficacy of Novel HPK1 Inhibitors For Researchers, Scientists, and Drug Development Professionals
Introduction
Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-Activated Protein Kinase Kinase Kinase Kinase 1 (MAP4K1), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3] As an intracellular immune checkpoint, its inhibition is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[4][5] Pharmacological inhibition of HPK1 can augment T-cell activation and proliferation, leading to improved tumor cell clearance.[1][6] This guide provides a comparative analysis of the biochemical potency and cellular efficacy of several recently developed small molecule HPK1 inhibitors, offering a resource for researchers in the field of immuno-oncology. The inhibitors compared in this guide are referred to as Compound K, Compound 1, GNE-6893, and an unnamed inhibitor from Insilico Medicine.
Biochemical Potency
The biochemical potency of HPK1 inhibitors is typically determined by their ability to inhibit the kinase activity of HPK1 in enzymatic assays. The half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki) are common metrics used for comparison.
| Inhibitor | Target | IC50 / Ki | Assay Type | Reference |
| GNE-6893 | HPK1 | Ki: 4.9 nM | SPR fragment screen | [2] |
| Compound from Insilico Medicine | HPK1 | IC50: 10.4 nM | Not Specified | [7] |
| Compound 2 (Isofuranone-based) | HPK1 | IC50: 20 nM | Not Specified | [1] |
Cellular Efficacy
The cellular efficacy of HPK1 inhibitors is assessed through various in vitro and ex vivo assays that measure their impact on immune cell function. Key readouts include the inhibition of HPK1-mediated phosphorylation of downstream targets like SLP-76, enhancement of cytokine production, and promotion of T-cell proliferation and tumor cell killing.
Inhibition of Downstream Signaling
| Inhibitor | Cell Type | Assay | Potency | Reference |
| GNE-6893 | Jurkat cells | anti-CD3/anti-CD28-induced SLP76 phosphorylation | IC50: 280 nM | [2] |
| Compound from Insilico Medicine | BALB/c mice (ex vivo) | Inhibition of SLP76 phosphorylation | 50% inhibition at 24h (100 mg/kg oral dose) | [7] |
Enhancement of T-Cell Function
| Inhibitor | Cell Type | Effect | Metric | Reference |
| Compound K | Human primary T-cells | Enhanced NY-ESO-1-specific tumor lytic activity | Concentration-dependent increase | [4] |
| GNE-6893 | Primary human T-cells | Increased IL-2 secretion | Nearly 5-fold increase | [2] |
| Compound 1 | Human T-cells | Synergistic IFN-γ production with pembrolizumab | Not Specified | [8] |
| Compound 2 (Isofuranone-based) | Not Specified | Enhancement of anti-PD-1 efficacy | Robust enhancement in syngeneic tumor model | [1] |
In Vivo Anti-Tumor Efficacy
The ultimate measure of an HPK1 inhibitor's efficacy is its ability to control tumor growth in vivo, often in combination with other immunotherapies like checkpoint inhibitors.
| Inhibitor | Tumor Model | Effect | Combination Therapy | Reference |
| Compound K | MC38 syngeneic model | Remarkable antitumor efficacy | In combination with anti-PD1 | [4] |
| Compound from Insilico Medicine | CT26 syngeneic model | 42% Tumor Growth Inhibition (TGI) as monotherapy | 95% TGI with anti-PD-1 | [7] |
Signaling Pathway and Experimental Workflow
HPK1 Signaling Pathway in T-Cells
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of GNE-6893, a Potent, Selective, Orally Bioavailable Small Molecule Inhibitor of HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A perspective on HPK1 as a novel immuno-oncology drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Enhanced antitumor immunity by a novel small molecule HPK1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders [frontiersin.org]
- 7. Insilico Medicine divulges novel HPK1 inhibitor with robust antitumor activity | BioWorld [bioworld.com]
- 8. Pharmacological inhibition of hematopoietic progenitor kinase 1 positively regulates T-cell function - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for Hpk1-IN-38
This document provides crucial safety and logistical information for the proper handling and disposal of Hpk1-IN-38, a potent research chemical. The following procedural guidance is based on standard laboratory practices for hazardous chemical waste and is intended to assist researchers, scientists, and drug development professionals in maintaining a safe laboratory environment.
Disclaimer: No specific Safety Data Sheet (SDS) or manufacturer-provided disposal instructions for this compound were found in the public domain. Therefore, the following guidelines are general recommendations for a potent, small-molecule research compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations.
Quantitative Data on Waste Management
The disposal of this compound will generate various waste streams. Proper segregation and handling are critical for safety and compliance.
| Waste Type | Description | Recommended Disposal Route |
| Solid Waste | Unused or expired neat compound, contaminated lab supplies (e.g., weigh paper, pipette tips, gloves). | Collect in a dedicated, sealed, and clearly labeled hazardous waste container. Dispose of through the institutional EHS office. |
| Liquid Waste (Organic) | Solutions of this compound in organic solvents (e.g., DMSO). | Collect in a designated, sealed, and labeled hazardous organic waste container. Do not mix with aqueous or other incompatible waste. |
| Liquid Waste (Aqueous) | Aqueous solutions containing this compound (e.g., from cell culture media). | Collect in a designated, sealed, and labeled hazardous aqueous waste container. Treatment may be required before final disposal. |
| Contaminated Sharps | Needles, syringes, or other sharp objects contaminated with this compound. | Place immediately into a designated, puncture-proof sharps container for hazardous chemical waste. |
| Empty Stock Vials | Original vials that contained this compound. | Triple-rinse with a suitable solvent, collect the rinsate as hazardous liquid waste, and dispose of the vial as solid waste. |
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol outlines the general steps for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are generally suitable for small quantities).
2. Waste Segregation and Collection:
-
Identify the Waste Stream: Determine if the waste is solid, liquid (organic or aqueous), or sharps.
-
Use Designated Containers: Use separate, dedicated, and clearly labeled containers for each type of this compound waste.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name ("this compound"), the primary solvent (for liquids), and the approximate concentration or quantity.
3. Handling and Storage:
-
Containment: Conduct all waste handling within a chemical fume hood to minimize inhalation exposure.
-
Storage: Store waste containers in a designated, secondary containment area away from incompatible materials. Keep containers sealed when not in use.
4. Final Disposal:
-
Consult EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Documentation: Complete any required waste disposal forms or manifests as per your institution's policy.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Workflow for the safe disposal of this compound waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
